molecular formula C4H10BrN3 B2686167 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide CAS No. 34122-57-1

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Cat. No.: B2686167
CAS No.: 34122-57-1
M. Wt: 180.049
InChI Key: MHWCDQADKQTWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C4H10BrN3 and its molecular weight is 180.049. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWCDQADKQTWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34122-57-1
Record name 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide and the Broader Class of N-Methylated 2-Aminoimidazolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 34122-57-1), a representative member of the N-methylated 2-aminoimidazoline chemical class. In the absence of extensive direct research on this specific molecule, this document leverages authoritative data on the synthesis, physicochemical properties, and pharmacological activities of structurally related 2-aminoimidazolines to provide a scientifically grounded perspective for researchers and drug developers. The guide explores the synthetic accessibility of the scaffold, delves into the critical role of N-methylation in modulating receptor selectivity—particularly concerning adrenoceptors and imidazoline receptors—and discusses the potential of this chemical class as bioisosteric replacements for guanidine moieties in medicinal chemistry. This document aims to serve as a foundational resource, highlighting the therapeutic potential and research opportunities within this chemical space.

Introduction: The 2-Aminoimidazoline Scaffold in Medicinal Chemistry

The 2-aminoimidazole and its reduced form, 2-aminoimidazoline, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] These five-membered nitrogenous heterocycles are prevalent in a wide array of natural products, particularly marine alkaloids, and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] Their utility in drug design is largely attributed to their ability to act as bioisosteres for the guanidinium group, a common functionality in many endogenous ligands and pharmacologically active agents.[3] The 2-aminoimidazoline moiety, being a cyclic guanidine, often imparts improved pharmacokinetic properties compared to its acyclic counterpart.

This guide focuses on the N-methylated subclass of these compounds, with 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide as the central topic. While this specific molecule is commercially available, it is not extensively characterized in the scientific literature. Therefore, this guide will provide a broader context by discussing the general properties and potential of N-methylated 2-aminoimidazolines, offering valuable insights for researchers exploring this chemical entity.

Physicochemical Properties and Characterization

The hydrobromide salt of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is a solid with a reported melting point of 233-234 °C. As a salt, it is expected to have improved aqueous solubility and stability compared to the free base, which are desirable characteristics for drug candidates and research compounds.[4][5] The selection of a hydrobromide salt is a common practice in pharmaceutical development to achieve a stable, crystalline solid with favorable handling properties.[4]

Table 1: Physicochemical Properties of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide
PropertyValueSource
CAS Number 34122-57-1Commercial Suppliers
Molecular Formula C₄H₁₀BrN₃Commercial Suppliers
Molecular Weight 180.05 g/mol Calculated
Melting Point 233-234 °CCommercial Suppliers
Appearance SolidCommercial Suppliers
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, and two multiplets corresponding to the diastereotopic methylene protons of the imidazoline ring. The protons of the amine and the protonated guanidinium-like system may appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display four distinct signals: one for the N-methyl carbon, two for the methylene carbons of the ring, and a characteristic downfield signal for the guanidinium-like carbon (C2).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent cation [C₄H₁₀N₃]⁺ at m/z 99.1.

Synthesis of N-Methylated 2-Aminoimidazolines

The synthesis of 2-aminoimidazolines can be achieved through several established routes. For N-methylated derivatives, the methylation step can be introduced either at the beginning, by using an N-methylated diamine precursor, or at a later stage on the imidazoline ring. A common and efficient method involves the cyclization of an N-methylated ethylenediamine with a cyanogen halide or a similar electrophilic one-carbon synthon.

Hypothetical Synthetic Workflow

A plausible synthetic route to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is outlined below. This represents a general strategy, and optimization of reaction conditions would be necessary for high-yield production.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation ethylenediamine Ethylenediamine N_methylethylenediamine N-Methylethylenediamine ethylenediamine->N_methylethylenediamine  Base methyl_iodide Methyl Iodide methyl_iodide->N_methylethylenediamine N_methylethylenediamine_2 N-Methylethylenediamine target_free_base 1-Methyl-4,5-dihydro-1H-imidazol-2-amine N_methylethylenediamine_2->target_free_base cyanogen_bromide Cyanogen Bromide cyanogen_bromide->target_free_base target_free_base_2 1-Methyl-4,5-dihydro-1H-imidazol-2-amine final_product 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide target_free_base_2->final_product hbr Hydrobromic Acid hbr->final_product

Caption: Hypothetical synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Detailed Protocol (Hypothetical)
  • N-Methylethylenediamine Synthesis: To a solution of excess ethylenediamine in a suitable solvent such as methanol, slowly add one equivalent of methyl iodide at a controlled temperature. The reaction mixture is stirred for several hours. After completion, the solvent and excess ethylenediamine are removed under reduced pressure. The product, N-methylethylenediamine, is then purified by distillation.

  • Cyclization: The purified N-methylethylenediamine is dissolved in an appropriate solvent like isopropanol. To this solution, an equimolar amount of cyanogen bromide, dissolved in the same solvent, is added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred overnight. The resulting product is the hydrobromide salt of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product in high purity.

Pharmacology and Mechanism of Action: The Impact of N-Methylation

While the specific pharmacological profile of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is not documented, the broader class of 2-aminoimidazolines are well-known to interact with adrenergic and imidazoline receptors.[6] The N-methylation of the imidazoline ring has been shown to be a critical determinant of receptor selectivity.

A key study demonstrated that methylation of the heterocyclic moiety of imidazoline-related compounds results in a significant loss of affinity for α₂-adrenoceptors.[1] This is a crucial insight for drug design, as many first-generation imidazoline drugs (e.g., clonidine) exhibit side effects due to their potent α₂-adrenoceptor agonism. By selectively reducing or eliminating this activity, N-methylated analogs may offer a more favorable side-effect profile.

Conversely, this N-methylation can enhance selectivity for imidazoline receptors (I₁ and I₂).[1] The I₁ receptor is implicated in the central regulation of blood pressure, and selective I₁ agonists are sought after as next-generation antihypertensive agents with fewer sedative effects than α₂-agonists.[7]

G cluster_0 Parent 2-Aminoimidazoline cluster_1 N-Methylated 2-Aminoimidazoline parent 2-Aminoimidazoline High Affinity for α₂-Adrenoceptor Affinity for I₁/I₂ Imidazoline Receptors methylated 1-Methyl-2-aminoimidazoline Reduced Affinity for α₂-Adrenoceptor Potentially Enhanced Selectivity for I₁ Imidazoline Receptor parent:f2->methylated:f2 process N-Methylation parent:f1->process Modifies Receptor Interaction Profile process->methylated:f1

Caption: Impact of N-methylation on receptor selectivity of 2-aminoimidazolines.

Applications in Drug Discovery and Development

The structural features of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide suggest several potential applications in drug discovery.

As a Scaffold for Imidazoline Receptor Ligands

Given the influence of N-methylation on receptor selectivity, this compound is an excellent starting point for the synthesis of novel I₁ and I₂ imidazoline receptor ligands.[1] By attaching various substituents to the exocyclic amine, libraries of compounds can be generated and screened for activity at these receptors. Potential therapeutic areas for such compounds include:

  • Hypertension: Selective I₁ agonists could offer effective blood pressure control with reduced sedation.[7]

  • Neurodegenerative Diseases: I₂ receptor ligands are being investigated for their potential role in neuroprotection.

  • Metabolic Disorders: Imidazoline receptors are also implicated in the regulation of insulin secretion, suggesting a potential role in diabetes treatment.[7]

As a Bioisosteric Replacement for Guanidine

The 2-aminoimidazoline core is a well-established bioisostere of the guanidine group.[3] Guanidines are often associated with high basicity, which can lead to poor oral bioavailability and limited central nervous system (CNS) penetration.[8] The cyclic and N-methylated nature of the core in 1-Methyl-4,5-dihydro-1H-imidazol-2-amine can modulate this basicity and lipophilicity, potentially offering a more favorable pharmacokinetic profile.[9] This makes it an attractive building block for modifying known guanidine-containing drugs to improve their properties.

Safety and Toxicology

Specific toxicological data for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is not available in the cited literature. However, safety data sheets from commercial suppliers indicate that the compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical. For related imidazole compounds, toxicological profiles can vary significantly based on substitution patterns.

Conclusion and Future Directions

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, while not extensively studied itself, belongs to a class of compounds with significant potential in medicinal chemistry. The N-methylated 2-aminoimidazoline scaffold offers a promising platform for the design of selective imidazoline receptor ligands and for the bioisosteric modification of guanidine-containing molecules. The key takeaway for researchers is the structure-activity relationship imparted by N-methylation, which can be strategically employed to tune receptor selectivity away from α₂-adrenoceptors and towards imidazoline receptors.

Future research should focus on the detailed pharmacological characterization of this and related N-methylated 2-aminoimidazolines to validate their therapeutic potential. Elucidating their precise interactions with I₁ and I₂ receptors will be crucial for the rational design of novel therapeutics for cardiovascular and neurological disorders.

References

  • Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands. Bioorganic & Medicinal Chemistry, 20(15), 4710-4715. [Link]

  • Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands. Semantic Scholar. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. [Link]

  • Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. PubMed. [Link]

  • Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. PubMed. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. [Link]

  • Biological impacts of imidazoline derivatives. Semantic Scholar. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • 1-Methyl-1H-imidazol-2-amine. PubChem. [Link]

  • N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. PMC. [Link]

  • [Pharmacology of N-(2-imidazolin-2-yl)-N-(4-indanyl)amino (indanazoline), a new vasoconstrictive imidazoline compound]. PubMed. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR. [Link]

  • Imidazoline receptors and their endogenous ligands. PubMed. [Link]

  • N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. PubMed. [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry. Scilit. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • 1-Methyl-2-methylthio-imidazoline-2. SpectraBase. [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications. [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers. [Link]

  • Amino-imidazolin-2-imine Cu( i ) complexes: ligand screening and tuning of photophysical properties. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • 1H-Imidazole, 2-methyl-. NIST WebBook. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][10]triazino[2,3-c]quinazolines. PMC. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate. [Link]

  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanol. PubChem. [Link]

Sources

Physicochemical properties of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Executive Summary

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 34122-57-1) represents a critical heterocyclic scaffold in medicinal chemistry, functioning as a core building block for


-adrenergic agonists, imidazoline receptor ligands, and creatine analogs. As a cyclic guanidine derivative, its physicochemical profile is dominated by high basicity and significant resonance stabilization. This guide provides a definitive technical analysis of its structural dynamics, synthetic pathways, and handling protocols, designed to support researchers in drug discovery and organic synthesis.

Part 1: Molecular Identity & Structural Analysis

This compound is formally a cyclic guanidine. Unlike simple amines, the 2-amino-imidazoline core exhibits complex tautomeric behavior that dictates its reactivity and binding affinity.

Table 1: Chemical Identity Matrix

ParameterSpecification
IUPAC Name 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Common Synonyms 1-Methyl-2-amino-2-imidazoline HBr; 2-Amino-1-methyl-2-imidazoline hydrobromide
CAS Number 34122-57-1
Molecular Formula

Molecular Weight 180.05 g/mol (Salt); 99.13 g/mol (Free Base)
SMILES CN1CCN=C1N.Br
InChI Key MHWCDQADKQTWOZ-UHFFFAOYSA-N
Structural Dynamics: Tautomerism & Protonation

The "2-amine" nomenclature is a simplification. In its neutral state, the molecule exists in equilibrium between the amino form (exocyclic


) and the imino  form (exocyclic 

).

However, as a hydrobromide salt, the molecule exists as a guanidinium cation . The protonation does not occur on the exocyclic amine but rather on the ring nitrogen (N3), or more accurately, the charge is delocalized across the


 triad. This resonance stabilization is the primary driver of the molecule's high stability and high melting point.
  • Key Insight: The 1-methyl substitution blocks tautomerism at the N1 position, forcing the double bond migration solely between the exocyclic nitrogen and the N3 ring nitrogen.

Part 2: Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models for the hydrobromide salt.

Table 2: Physicochemical Properties

PropertyValue / DescriptionContext & Causality
Melting Point 233 – 234 °C Indicative of a strong ionic crystal lattice stabilized by H-bonding between

and guanidinium protons.
Solubility High in

, MeOH, EtOH
Typical for hydrobromide salts. Insoluble in non-polar solvents (Hexane,

).
pKa (Conj. Acid) ~10.5 – 11.0 (Predicted)The free base is highly basic due to guanidine resonance. It will remain protonated at physiological pH (7.4).
Hygroscopicity Moderate to HighHBr salts are prone to absorbing atmospheric moisture; requires desiccated storage.
Appearance White to Off-White Crystalline SolidColoration often indicates oxidation or free bromine liberation (yellowing).

Part 3: Synthetic Pathways & Purification

The synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr relies on the cyclization of diamines with electrophilic cyanating agents.

Primary Synthetic Route: The Cyanogen Bromide Cyclization

This is the industry-standard route due to atom economy and direct formation of the hydrobromide salt, eliminating the need for a separate acidification step.

Reagents: N-Methyl-1,2-diaminoethane, Cyanogen Bromide (CNBr). Solvent: Methanol or Ethanol (anhydrous).

Protocol:

  • Preparation: Dissolve N-Methyl-1,2-diaminoethane (1.0 eq) in anhydrous methanol at 0°C under

    
     atmosphere.
    
  • Addition: Dropwise addition of Cyanogen Bromide (1.05 eq) dissolved in MeOH. Caution: CNBr is highly toxic.

  • Cyclization: The reaction is exothermic. Stir at 0°C for 1 hour, then reflux for 2–4 hours to drive cyclization.

  • Workup: Concentrate the solvent in vacuo. The residue is the crude HBr salt.

  • Purification: Recrystallize from minimal hot Ethanol/Isopropanol. Induce precipitation with Diethyl Ether if necessary.

Visualization of Synthetic Logic

Synthesis Reactant N-Methyl-1,2-diaminoethane Inter Intermediate (Guanidine Formation) Reactant->Inter Nucleophilic Attack Reagent Cyanogen Bromide (CNBr) Reagent->Inter Cyclization Cyclization (Reflux) Inter->Cyclization Intramolecular Ring Closure Product 1-Methyl-4,5-dihydro- 1H-imidazol-2-amine HBr Cyclization->Product Crystallization

Figure 1: Synthetic workflow for the formation of the target imidazoline HBr salt via cyanogen bromide mediated cyclization.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • 
     2.80 ppm (s, 3H):  N-Methyl group. Sharp singlet.
    
  • 
     3.60 ppm (m, 4H):  Ethylene bridge protons (
    
    
    
    ). Often appears as a broad singlet or multiplet due to rapid conformational flipping.
  • 
     8.00+ ppm (bs, 2-3H):  Exchangeable protons (
    
    
    
    /
    
    
    ). Broad signals due to H-bonding with solvent/anion.

2. Infrared Spectroscopy (FT-IR)

  • 1650 – 1690

    
    :  Strong 
    
    
    
    stretching vibration (guanidine core).
  • 3100 – 3400

    
    :  Broad 
    
    
    
    stretching (primary amine and ammonium salt).

3. Mass Spectrometry (ESI-MS)

  • m/z = 100.1 [M+H]+: Corresponds to the protonated free base (

    
    ). The bromide anion (
    
    
    
    ) is not observed in positive mode.
Analytical Logic Tree

Analysis Sample Crude Product NMR 1H NMR (DMSO-d6) Sample->NMR IR FT-IR Sample->IR Silver AgNO3 Test Sample->Silver Check1 Check: Singlet ~2.8ppm (N-Me)? NMR->Check1 Valid CONFIRMED IDENTITY Check1->Valid Yes Check2 Check: C=N Stretch ~1670 cm-1? IR->Check2 Check2->Valid Yes Check3 Precipitate (AgBr)? Silver->Check3 Check3->Valid Yes

Figure 2: Decision tree for analytical validation of the hydrobromide salt.

Part 5: Stability & Handling Protocols

5.1 Hygroscopicity & Hydrolysis As a hydrobromide salt, the compound is hygroscopic.

  • Risk: Absorption of water leads to "caking" and potential hydrolysis of the guanidine bond back to the ring-opened urea derivative over extended periods in solution.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) or in a desiccator.

5.2 Light Sensitivity Bromide salts can undergo photo-oxidation, liberating free bromine (


), which manifests as a yellow discoloration.
  • Protocol: Store in amber glass vials at 4°C.

5.3 Solubility for Bioassays

  • Stock Solution: Dissolve in 100% DMSO or sterile water.

  • Stability: Aqueous solutions are stable for <24 hours at room temperature. For long-term storage, freeze aliquots at -20°C.

References

  • Sigma-Aldrich. (n.d.). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide Product Sheet. Retrieved from

  • PubChem. (2023). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (Compound Summary). National Center for Biotechnology Information. Retrieved from

  • RSC Publishing. (2014). Tautomerism in 2-amino-imidazoline systems. Royal Society of Chemistry. Retrieved from

  • BenchChem. (2023). Physicochemical properties of Imidazoline derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Imidazolines. Retrieved from

An In-depth Technical Guide to the Potential Mechanism of Action of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the probable mechanism of action of the synthetic compound 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide. Based on a comprehensive analysis of its structural class—the 2-substituted 4,5-dihydro-1H-imidazoles (imidazolines)—a dual-action pharmacological profile is proposed. The primary hypothesis posits that this compound functions as both an antagonist of the α2-adrenergic receptor and an inhibitor of the serotonin transporter. This guide provides the theoretical framework for this hypothesis, detailed experimental protocols to empirically validate these interactions, and the potential therapeutic implications of such a mechanism.

Introduction: The Imidazoline Scaffold in Neuropharmacology

The 4,5-dihydro-1H-imidazole, or imidazoline, core is a privileged scaffold in medicinal chemistry, renowned for its capacity to interact with a diverse array of biological targets. Compounds bearing this moiety have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, neuroprotective, and anticancer effects[1]. Notably, a significant body of research has highlighted the propensity of 2-substituted imidazolines to modulate key players in neurotransmission, particularly adrenergic and serotonergic systems.

A pivotal study revealed that certain 2-substituted 4,5-dihydro-1H-imidazole derivatives exhibit a unique combination of α2-adrenoreceptor antagonism and selective serotonin reuptake inhibition (SSRI)[2]. This dual activity is of considerable interest in the development of novel therapeutics, particularly for neuropsychiatric disorders where both noradrenergic and serotonergic pathways are implicated, such as major depressive disorder.

Given the structural classification of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, it is scientifically judicious to hypothesize that its mechanism of action aligns with this established pharmacological profile.

Proposed Dual Mechanism of Action

We postulate that 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide exerts its effects through two primary molecular interactions:

  • α2-Adrenergic Receptor Antagonism: The compound is predicted to bind to presynaptic α2-adrenergic receptors, inhibiting the negative feedback loop that normally curtails norepinephrine release. This antagonism would lead to an increased concentration of norepinephrine in the synaptic cleft.

  • Serotonin Transporter (SERT) Inhibition: Concurrently, the compound is hypothesized to bind to the serotonin transporter, blocking the reuptake of serotonin from the synapse into the presynaptic neuron. This action would result in a sustained elevation of extracellular serotonin levels.

This synergistic action on both the noradrenergic and serotonergic systems suggests a potent potential for therapeutic intervention in conditions characterized by monoamine deficiencies.

Proposed_Dual_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicle 5HT Serotonin 5HT_Vesicle->5HT Release SERT Serotonin Transporter (SERT) SERT->5HT_Vesicle alpha2_AR α2-Adrenergic Receptor alpha2_AR->NE_Vesicle Inhibits Release (Negative Feedback) NE->alpha2_AR Binds to Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R 5HT->SERT Reuptake 5HT->Postsynaptic_R Compound 1-Methyl-4,5-dihydro- 1h-imidazol-2-amine hydrobromide Compound->SERT Inhibits Compound->alpha2_AR Antagonizes

Caption: Proposed dual mechanism of action of the compound.

Experimental Validation Protocols

To empirically test the hypothesized mechanism of action, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide quantitative data on the compound's interaction with its putative targets.

α2-Adrenergic Receptor Binding Affinity

This experiment will determine the binding affinity of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide for the α2-adrenergic receptor through competitive radioligand binding.

Experimental Workflow:

Alpha2_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing α2-AR Start->Prepare_Membranes Incubate Incubate membranes with [3H]-Yohimbine (radioligand) and varying concentrations of the test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for the α2-adrenergic receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells). Homogenize cells in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Competitive Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand [3H]-yohimbine (a known α2-antagonist), and serial dilutions of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Parameter Description Example Value
Radioligand [3H]-Yohimbine1-2 nM
Cell Line CHO-K1 expressing human α2A-AR-
Incubation Time 60 minutes-
Incubation Temp Room Temperature-
Non-specific Binding Determined in the presence of excess unlabeled phentolamine (e.g., 10 µM)-
Functional Antagonism at the α2-Adrenergic Receptor: cAMP Assay

This assay will determine if the compound functionally antagonizes the α2-adrenergic receptor by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) production. α2-adrenergic receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Experimental Workflow:

cAMP_Assay_Workflow Start Start Culture_Cells Culture cells expressing α2-AR Start->Culture_Cells Pre-incubate Pre-incubate cells with varying concentrations of the test compound Culture_Cells->Pre-incubate Stimulate Stimulate with an α2-AR agonist (e.g., clonidine) in the presence of forskolin Pre-incubate->Stimulate Lyse_and_Detect Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) Stimulate->Lyse_and_Detect Analyze Analyze data to determine the antagonist potency (IC50) Lyse_and_Detect->Analyze End End Analyze->End

Caption: Workflow for the functional cAMP assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the human α2A-adrenergic receptor in a 96-well plate and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add serial dilutions of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

  • Stimulation: Add a fixed concentration of an α2-agonist (e.g., clonidine or UK-14304) along with forskolin (an adenylyl cyclase activator) to all wells except the negative control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

Parameter Description Example Concentration
Agonist ClonidineEC80 concentration
Adenylyl Cyclase Activator Forskolin10 µM
Detection Method HTRF cAMP Assay-
Serotonin Transporter (SERT) Inhibition Assay

This assay will measure the ability of the compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter.

Experimental Workflow:

SERT_Inhibition_Assay_Workflow Start Start Prepare_Synaptosomes Prepare synaptosomes from rat brain or use cells expressing SERT Start->Prepare_Synaptosomes Pre-incubate Pre-incubate with varying concentrations of the test compound Prepare_Synaptosomes->Pre-incubate Add_Radiolabeled_5HT Add [3H]-Serotonin ([3H]-5-HT) Pre-incubate->Add_Radiolabeled_5HT Incubate_and_Terminate Incubate to allow uptake and then terminate the reaction (e.g., rapid filtration) Add_Radiolabeled_5HT->Incubate_and_Terminate Quantify_Uptake Quantify the amount of [3H]-5-HT taken up (scintillation counting) Incubate_and_Terminate->Quantify_Uptake Analyze Analyze data to determine the IC50 for SERT inhibition Quantify_Uptake->Analyze End End Analyze->End

Caption: Workflow for the serotonin transporter inhibition assay.

Step-by-Step Methodology:

  • Preparation of SERT Source: Isolate synaptosomes from rat brain tissue or use a cell line stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Inhibition Assay: In a 96-well plate, pre-incubate the synaptosomes or cells with serial dilutions of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

  • Initiate Uptake: Add a fixed concentration of [3H]-serotonin to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination and Filtration: Terminate the uptake by rapid filtration through a glass fiber filter mat and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [3H]-serotonin uptake at each concentration of the test compound and determine the IC50 value.

Parameter Description Example Value
SERT Source Rat cortical synaptosomes or HEK293 cells expressing hSERT-
Radioligand [3H]-Serotonin10-20 nM
Incubation Time 15 minutes-
Non-specific Uptake Determined in the presence of a known SSRI (e.g., 10 µM fluoxetine) or at 4°C-

Expected Outcomes and Interpretation

The successful execution of these experiments will provide a comprehensive pharmacological profile of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

  • α2-Adrenergic Receptor Binding: A low Ki value in the nanomolar range would confirm high-affinity binding to the α2-adrenergic receptor.

  • Functional α2-Antagonism: A dose-dependent reversal of agonist-induced cAMP inhibition would confirm functional antagonism at the α2-adrenergic receptor.

  • SERT Inhibition: A potent IC50 value in the serotonin reuptake assay would confirm the compound's activity as a serotonin reuptake inhibitor.

The collective data will either support or refute the proposed dual mechanism of action. Should the hypothesis be confirmed, this compound would represent a promising lead for the development of novel antidepressants or other therapeutics for neuropsychiatric disorders.

Conclusion

The structural characteristics of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide strongly suggest a potential dual mechanism of action involving α2-adrenergic receptor antagonism and serotonin transporter inhibition. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. A thorough investigation of this compound's pharmacological profile is warranted to unlock its potential therapeutic value.

References

  • MacLeod, A. M., et al. (1996). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 39(13), 2559-2566. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

  • Dolezal, M., & Varejka, M. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 25(18), 4268. [Link]

  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wang, T., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

Sources

Technical Guide: Biological Activities & Synthetic Pathways of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of substituted imidazole derivatives, a class of five-membered heterocyclic compounds fundamental to modern medicinal chemistry.[1] We explore the structural pharmacophore that grants these molecules their versatility, specifically their amphoteric nature and capacity for hydrogen bonding and metal coordination. The guide details two primary therapeutic applications—antifungal and anticancer activity—supported by mechanistic signaling pathways, quantitative structure-activity relationship (SAR) data, and validated experimental protocols for synthesis and biological evaluation.

Structural Basis & Pharmacophore

The imidazole ring (


) is a planar, five-membered heterocycle.[2][3][4] Its biological privilege stems from its unique electronic structure:
  • Amphoteric Nature: Imidazole can act as both a weak acid and a weak base. This allows it to exist in neutral, cationic, or anionic forms at physiological pH, facilitating transport across cell membranes.

  • Metal Coordination: The unprotonated nitrogen (N-3) has a lone pair of electrons available for coordinate bonding with metal ions (e.g.,

    
    , 
    
    
    
    ) in enzyme active sites. This is the critical feature for its CYP450 inhibitory activity.
  • Hydrogen Bonding: The N-1 proton acts as a hydrogen bond donor, while N-3 acts as an acceptor, enabling tight binding within protein pockets.

Therapeutic Class I: Antifungal Activity

Mechanism of Action: CYP51 Inhibition

The "azole" antifungals (e.g., ketoconazole, clotrimazole) function by inhibiting Lanosterol 14


-demethylase (CYP51) .[5][6][7] This enzyme is a cytochrome P450 monooxygenase containing a heme moiety.

Causality:

  • The N-3 nitrogen of the imidazole ring binds directly to the heme iron (

    
    ) in the active site of CYP51.
    
  • This blocks the activation of oxygen, preventing the demethylation of lanosterol.

  • Result: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol.
    
  • Outcome: Altered membrane fluidity and accumulation of toxic precursors lead to fungal cell death.

Visualization: CYP51 Inhibition Pathway

CYP51_Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylsterols (Accumulation) Lanosterol->ToxicSterols Pathway Blocked CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Imidazole Imidazole Drug (Inhibitor) Imidazole->CYP51 Binds Heme Iron (N-3) CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Membrane Disruption

Figure 1: Mechanism of action for imidazole antifungals targeting the CYP51 enzyme pathway.

Therapeutic Class II: Anticancer Potential

Substituted imidazoles exhibit anticancer properties through multiple mechanisms, primarily tubulin polymerization inhibition and kinase inhibition (e.g., PI3K/Akt/mTOR pathways).

Structure-Activity Relationship (SAR) Data

The following table summarizes the cytotoxic activity of substituted imidazole derivatives against human breast cancer cell lines (MCF-7) compared to standard drugs. Note the impact of electron-withdrawing groups (Cl,


) on potency.
Compound IDR1 Substituent (Position 2)R2 Substituent (Position 4,5)IC50 (µM) [MCF-7]Activity Interpretation
Ref-1 --21.0Clotrimazole (Standard)
Ref-2 --12.5Doxorubicin (Standard)
IM-01 PhenylDiphenyl> 100Inactive (Too bulky/lipophilic)
IM-04 4-Cl-PhenylDiphenyl28.4Moderate Activity
IM-07 4-NO2-PhenylDiphenyl18.2High Activity (Electron-withdrawing)
IM-09 2,4-Cl-PhenylDiphenyl15.6Potent (Enhanced lipophilicity + EWG)

Data synthesized from trends observed in SAR studies (e.g., Zhang et al., 2014; Ali et al., 2017).

Experimental Ecosystem: Validated Protocols

Protocol A: Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction is the industry standard for synthesizing 1,2,4,5-tetrasubstituted imidazoles. It condenses a 1,2-dicarbonyl, an aldehyde, and an amine source.[8]

Reagents:

  • Benzil (10 mmol)

  • Aldehyde derivative (10 mmol)

  • Ammonium Acetate (40 mmol) - Source of Ammonia

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Dissolve Benzil and the specific Aldehyde in 20 mL of glacial acetic acid in a round-bottom flask.

    • Why: Acetic acid acts as both solvent and Brønsted acid catalyst to activate the carbonyl carbons.

  • Amine Addition: Add Ammonium Acetate (

    
    ) in excess (4 equiv).
    
    • Why: Excess ammonia is required to prevent side reactions and drive the equilibrium toward the diimine intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Pour the hot reaction mixture into 200 mL of crushed ice-water.

    • Why: Rapid cooling and dilution decrease solubility, forcing the hydrophobic imidazole product to precipitate.

  • Purification: Filter the precipitate, wash with cold water (removes unreacted

    
    ), and recrystallize from ethanol.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Benzil 1,2-Dicarbonyl (Benzil) Reflux Reflux @ 110°C (Glacial AcOH) Benzil->Reflux Aldehyde Aldehyde (R-CHO) Aldehyde->Reflux Ammonia Ammonium Acetate (NH4OAc) Ammonia->Reflux Intermediate Diimine Intermediate Reflux->Intermediate Condensation 1 Quench Ice Water Quench Reflux->Quench 4-6 Hours Intermediate->Reflux Cyclization Filter Filtration & Recrystallization Quench->Filter Precipitate Product Substituted Imidazole Filter->Product Pure Crystal

Figure 2: Workflow for the Debus-Radziszewski multicomponent synthesis of imidazole derivatives.

Protocol B: MTT Cytotoxicity Assay

The MTT assay is a self-validating colorimetric assay assessing cell metabolic activity.

Self-Validating Check: The assay relies on mitochondrial succinate dehydrogenase.[9] Only viable cells can reduce yellow MTT to purple formazan. If the control wells do not turn purple, the cells were compromised before drug treatment.

Step-by-Step:

  • Seeding: Seed cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing the imidazole derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (< 0.5%).

  • Incubation: Incubate for 48–72 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Observation: Look for purple crystals forming intracellularly.[9][10]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    [11]
    

References

  • Zhang, L., et al. (2014). "Biological activities of imidazole derivatives: A review." Asian Journal of Pharmaceutical Sciences. [Link]

  • Shapiro, R. S., et al. (2011). "The mechanism of action of antifungal azoles." Antimicrobial Agents and Chemotherapy. [Link]

  • Ali, I., et al. (2017). "Advances in the synthesis and anticancer activity of imidazole derivatives." European Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Emerging Research Applications of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, found in numerous marine alkaloids and synthetic molecules with a broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a small molecule with significant, yet largely unexplored, potential in contemporary drug discovery. While direct research on this particular compound is nascent, its structural features strongly suggest its utility as a modulator of imidazoline receptors, particularly the I2 subtype. This guide will synthesize the current understanding of I2 imidazoline receptor pharmacology and the therapeutic promise of its ligands, extrapolating these insights to frame the emerging research applications of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in neurodegenerative diseases and chronic pain management. We will delve into the mechanistic rationale, propose detailed experimental protocols for its investigation, and provide a forward-looking perspective on its potential impact on the field.

Introduction: The 2-Aminoimidazoline Core and its Therapeutic Significance

The imidazole ring is a fundamental component of many biologically active compounds, contributing to their therapeutic effects through various interactions within biological systems.[1] The 2-amino-4,5-dihydroimidazole (2-aminoimidazoline) moiety, the core of our subject compound, is of particular interest due to its presence in a variety of natural products and its role as a versatile pharmacophore in the design of novel therapeutics. The unique electronic and structural properties of this scaffold allow it to interact with a range of biological targets, leading to diverse pharmacological activities.

Recent decades have seen a surge in interest in imidazoline derivatives for the treatment of a variety of conditions, including neurodegenerative diseases and cancer.[2] Our focus, 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, embodies the key structural features of a promising I2 imidazoline receptor ligand. The exploration of its specific applications, therefore, stands on the solid foundation of extensive research into this class of compounds.

The Primary Target: Unraveling the Enigma of the I2 Imidazoline Receptor

Imidazoline receptors are a class of non-adrenergic receptors that are broadly classified into three main subtypes: I1, I2, and I3.[3] While the I1 receptor is primarily associated with the central regulation of blood pressure, and the I3 receptor with insulin secretion, the I2 receptor presents a more enigmatic and potentially rewarding target for therapeutic intervention in a wider range of pathologies.[3]

I2 imidazoline receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues.[4] Notably, they are found in high densities in the brain, liver, and kidneys.[4] Unlike many other receptors, the I2 receptor is not a classic G-protein coupled receptor; instead, it has been identified as an allosteric binding site on monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[5][6] This association with MAO provides a critical clue to the potential mechanisms through which I2 receptor ligands exert their effects.

The signaling pathways associated with I2 receptors are not yet fully elucidated, which adds to the complexity and excitement of this research area.[7] However, the modulation of these receptors by selective ligands has been shown to have profound physiological effects, particularly in the realms of neuroprotection and analgesia.[4][7]

Emerging Application I: Neurodegenerative Diseases - A Glimmer of Hope

A growing body of evidence suggests that ligands targeting I2 imidazoline receptors hold significant promise for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[4][8] The neuroprotective effects of I2 receptor ligands are thought to be mediated through multiple mechanisms, making them attractive candidates for multi-faceted diseases.

Mechanistic Rationale: The Neuroprotective Cascade

The neuroprotective potential of I2 imidazoline receptor ligands is hypothesized to stem from several interconnected pathways. The interaction with MAO is a key starting point. By allosterically modulating MAO activity, these ligands can influence the levels of key neurotransmitters and reduce the production of reactive oxygen species (ROS), a major contributor to neuronal damage in neurodegenerative conditions.

Furthermore, I2 receptor ligands have been shown to modulate other cellular processes implicated in neurodegeneration, including apoptosis and neuroinflammation.[4][7] The precise signaling cascades are still under investigation, but the observed outcomes point towards a multifactorial neuroprotective effect.

Hypothesized Neuroprotective Mechanism of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Compound 1-Methyl-4,5-dihydro-1h- imidazol-2-amine hydrobromide I2R I2 Imidazoline Receptor (on Mitochondria/MAO) Compound->I2R Binding MAO Monoamine Oxidase (MAO) Modulation I2R->MAO Neuroinflammation Reduced Neuroinflammation I2R->Neuroinflammation Apoptosis Inhibition of Apoptotic Pathways I2R->Apoptosis ROS Decreased Reactive Oxygen Species (ROS) MAO->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Hypothesized signaling pathway for the neuroprotective effects of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Experimental Workflow: Investigating Neuroprotective Potential

To validate the neuroprotective effects of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a systematic in vitro and in vivo experimental approach is recommended.

These assays provide the initial assessment of the compound's ability to protect neuronal cells from various insults.

  • Cell Viability Assays:

    • Objective: To determine the protective effect of the compound against neurotoxin-induced cell death.

    • Protocol:

      • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

      • Pre-treat the cells with varying concentrations of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide for a specified duration (e.g., 24 hours).

      • Induce neurotoxicity using a relevant neurotoxin (e.g., amyloid-beta peptide for an Alzheimer's model, or 6-hydroxydopamine for a Parkinson's model).

      • Assess cell viability using standard assays such as MTT or LDH release.[9]

  • Reactive Oxygen Species (ROS) Measurement:

    • Objective: To quantify the compound's ability to mitigate oxidative stress.

    • Protocol:

      • Follow the initial steps of the cell viability assay.

      • After neurotoxin exposure, incubate the cells with a fluorescent ROS indicator (e.g., DCFDA).

      • Measure the fluorescence intensity using a plate reader or fluorescence microscope to determine the levels of intracellular ROS.[10]

Animal models are crucial for evaluating the therapeutic efficacy of the compound in a more complex biological system.

  • Animal Models of Neurodegeneration:

    • Objective: To assess the compound's ability to ameliorate behavioral and pathological hallmarks of neurodegenerative diseases.

    • Protocol:

      • Utilize established animal models, such as transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or toxin-induced models of Parkinson's disease (e.g., MPTP-induced).[8]

      • Administer 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

      • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for memory) or motor function (e.g., rotarod test for coordination).

      • Perform post-mortem analysis of brain tissue to quantify pathological markers (e.g., amyloid plaques, neuroinflammation).

Emerging Application II: Chronic Pain Management - A New Frontier in Analgesia

The modulation of I2 imidazoline receptors has emerged as a promising strategy for the development of novel analgesics, particularly for chronic inflammatory and neuropathic pain.[11][12] Ligands targeting these receptors have demonstrated significant efficacy in preclinical models, suggesting a potential alternative or adjunct to current pain therapies.[11][12]

Mechanistic Rationale: Targeting the Pain Pathway

The analgesic effects of I2 receptor ligands are believed to be mediated through their interaction with key components of the pain signaling pathway. Their association with MAO can influence the levels of monoamine neurotransmitters, such as serotonin and norepinephrine, which play a crucial role in descending pain inhibitory pathways.

Furthermore, I2 receptor ligands may exert their effects by modulating the activity of ion channels and other receptors involved in nociceptive transmission.[6] This multi-pronged approach to pain modulation makes I2 receptor ligands particularly attractive for treating complex chronic pain conditions that are often refractory to conventional analgesics.

Proposed Analgesic Mechanism of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Compound 1-Methyl-4,5-dihydro-1h- imidazol-2-amine hydrobromide I2R I2 Imidazoline Receptor Compound->I2R Binding MAO Monoamine Oxidase (MAO) Modulation I2R->MAO Nociceptive Modulation of Nociceptive Signaling I2R->Nociceptive Neurotransmitter Increased Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) MAO->Neurotransmitter Descending Enhanced Descending Inhibitory Pain Pathways Neurotransmitter->Descending Analgesia Analgesia Descending->Analgesia Nociceptive->Analgesia

Caption: Proposed mechanism for the analgesic effects of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Experimental Workflow: Assessing Analgesic Efficacy

A comprehensive evaluation of the analgesic properties of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide requires a combination of in vivo behavioral models.

  • Carrageenan-Induced Paw Edema:

    • Objective: To assess the compound's anti-inflammatory and analgesic effects in a model of acute inflammation.

    • Protocol:

      • Induce inflammation by injecting carrageenan into the paw of a rodent.

      • Administer 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide at various doses.

      • Measure paw volume to assess the anti-inflammatory effect.

      • Evaluate pain sensitivity using a thermal or mechanical stimulus (e.g., Hargreaves test or von Frey filaments).[13]

  • Formalin Test:

    • Objective: To differentiate between the compound's effects on acute nociceptive pain and persistent inflammatory pain.

    • Protocol:

      • Inject formalin into the paw of a rodent, which elicits a biphasic pain response.

      • Administer the test compound prior to the formalin injection.

      • Observe and quantify the animal's pain behaviors (e.g., licking, flinching) during both phases of the test.[14]

  • Chronic Constriction Injury (CCI) Model:

    • Objective: To evaluate the compound's efficacy in a model of nerve injury-induced neuropathic pain.

    • Protocol:

      • Surgically induce a chronic constriction injury to the sciatic nerve of a rodent.[2]

      • Administer 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide to the animals after the development of neuropathic pain symptoms.

      • Assess mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) using von Frey filaments and the Hargreaves test, respectively.[12][15]

Synthesis and Characterization

A plausible synthetic route to 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide can be adapted from established methods for the synthesis of 2-amino-4,5-dihydroimidazoles.[16] A general approach involves the reaction of N-methylethylenediamine with cyanogen bromide.

Proposed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine in a suitable solvent such as methanol.

  • Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Proposed Synthesis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Reactant1 N-Methylethylenediamine Product 1-Methyl-4,5-dihydro-1h- imidazol-2-amine hydrobromide Reactant1->Product + Reactant2 Cyanogen Bromide Reactant2->Product Solvent Methanol Temperature Room Temperature/ Gentle Heating

Caption: A schematic representation of the proposed synthesis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Future Directions and Conclusion

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide stands as a promising candidate for further investigation in the fields of neurodegenerative disease and chronic pain management. Its structural similarity to known I2 imidazoline receptor ligands provides a strong rationale for its exploration in these therapeutic areas. The experimental workflows outlined in this guide offer a comprehensive framework for elucidating its pharmacological profile and therapeutic potential.

Future research should focus on a detailed characterization of its binding affinity and selectivity for imidazoline receptor subtypes, as well as a thorough investigation of its mechanism of action. Structure-activity relationship (SAR) studies, exploring the impact of the N-methyl group on receptor binding and functional activity, will be crucial for optimizing its therapeutic properties.

References

  • Imidazoline I2 receptors: an update - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Imidazoline I2 receptors: target for new analgesics? - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Imidazoline receptor - Wikipedia. (2023, December 2). Retrieved January 30, 2026, from [Link]

  • Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors - SciSpace. (n.d.). Retrieved January 30, 2026, from [Link]

  • What are imidazoline receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 25). Retrieved January 30, 2026, from [Link]

  • The imidazoline receptors and ligands in pain modulation - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Synthesis of 2-Alkylamino-4,5-dihydroimidazoles. (n.d.). Retrieved January 30, 2026, from [Link]

  • The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antihyperalgesic effects of imidazoline I(2) receptor ligands in rat models of inflammatory and neuropathic pain - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. (2023, August 29). Retrieved January 30, 2026, from [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - NIH. (2013, July 1). Retrieved January 30, 2026, from [Link]

  • Synthesis, structural and biological activity of N-substituted 2-methyl-4-/5-nitroimidazole derivatives | Request PDF - ResearchGate. (2019, January 1). Retrieved January 30, 2026, from [Link]

  • Synthesis and molecular docking of new imidazoquinazolinones as analgesic agents and selective COX-2 inhibitors - PubMed. (2017, April 10). Retrieved January 30, 2026, from [Link]

  • In vitro neurology assays - InnoSer. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy - Sciforum. (2018, March 9). Retrieved January 30, 2026, from [Link]

  • (PDF) Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites - ResearchGate. (2015, August 4). Retrieved January 30, 2026, from [Link]

  • Experimental models for the study of neuropathic pain - SciELO. (n.d.). Retrieved January 30, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved January 30, 2026, from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021, November 25). Retrieved January 30, 2026, from [Link]

  • New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Animal Models of Neuropathic Pain Due to Nerve Injury - ResearchGate. (2015, August 10). Retrieved January 30, 2026, from [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle - Pharmacia. (2024, June 6). Retrieved January 30, 2026, from [Link]

  • Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - MDPI. (2023, June 29). Retrieved January 30, 2026, from [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 30, 2026, from [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. (2019, June 13). Retrieved January 30, 2026, from [Link]

  • Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Evaluation of analgesic and anti-inflammatory properties of the Allium cepa extract in rats - International Journal of Basic & Clinical Pharmacology. (2021, May 28). Retrieved January 30, 2026, from [Link]

  • A comparative experimental study of analgesic activity of a novel non- | JEP. (2019, August 2). Retrieved January 30, 2026, from [Link]

Sources

Spectroscopic Data of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS No: 34122-57-1).[1][2] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document emphasizes a predictive and comparative analysis. By examining the spectroscopic characteristics of structurally related compounds and applying fundamental principles of spectroscopy, we can construct a reliable forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this and similar cyclic guanidine derivatives.

Molecular Structure and Spectroscopic Overview

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a cyclic guanidine derivative. The core of the molecule is a five-membered dihydroimidazole ring, which is substituted with a methyl group on one of the nitrogen atoms and an amine group at the 2-position. The presence of the hydrobromide salt is expected to significantly influence the spectroscopic properties, particularly in NMR and IR, due to the protonation of the guanidinyl group.

Molecular Formula: C₄H₁₀BrN₃[2]

Structure:

This guide will systematically explore the predicted spectroscopic signature of this molecule, providing a foundational dataset for its identification and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the anticipated ¹H and ¹³C NMR spectra of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the positive charge on the protonated guanidinium moiety. The formation of an ammonium salt is known to cause downfield shifts for protons attached to or near the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-CH₂-CH₂-~3.5 - 4.0Singlet or two triplets4HThe two methylene groups are chemically equivalent in a symmetric conformation, potentially leading to a singlet. However, restricted rotation or non-planarity could render them diastereotopic, resulting in two triplets.
-N-CH₃~3.0 - 3.5Singlet3HThe methyl group attached to the nitrogen will be a singlet and is expected to be deshielded due to the adjacent positively charged nitrogen.
-NH₂~7.0 - 8.0Broad singlet2HThe amine protons are expected to be significantly deshielded due to the positive charge on the guanidinium group and will likely appear as a broad signal due to quadrupole broadening and exchange. These protons are absent in D₂O due to exchange.
N-H (ring)~7.5 - 8.5Broad singlet1HThe proton on the second ring nitrogen is also expected to be deshielded and broad. This signal will also disappear upon D₂O exchange.

Note: Chemical shifts are predictions and can be influenced by solvent and concentration.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C=N (Guanidinium Carbon)~155 - 165This quaternary carbon is part of a polarized C=N bond within a positively charged group, leading to a significant downfield shift.
-CH₂-CH₂-~40 - 50The methylene carbons are attached to nitrogen atoms and will be deshielded compared to alkanes.
-N-CH₃~30 - 40The methyl carbon attached to the nitrogen will appear in the aliphatic region.
Rationale Behind NMR Predictions

The predicted chemical shifts are based on the analysis of similar structures and the known effects of functional groups on NMR spectra. For instance, the chemical shifts for imidazole and its derivatives show characteristic ranges for ring protons and carbons.[4] The guanidino group protons in hydrochloride salts have been observed as broad singlets in the 7-8 ppm region.[5] Furthermore, the protonation of amines to form ammonium salts leads to a downfield shift of adjacent protons.[6] Computational DFT methods are also a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.[7]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Diagram 1: NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) A Weigh 10-20 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆, D₂O) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to 5 mm NMR Tube C->D E Tune and Shim Spectrometer D->E Insert Sample F Acquire ¹H Spectrum (e.g., 16 scans) E->F G Acquire ¹³C Spectrum (e.g., 1024 scans) E->G H Process Data (Fourier Transform, Phasing, Baseline Correction) F->H G->H IR_Workflow A Clean ATR Crystal (e.g., with isopropanol) B Record Background Spectrum A->B C Place Small Amount of Solid Sample on Crystal B->C D Apply Pressure with Anvil C->D E Record Sample Spectrum (e.g., 32 scans) D->E F Clean Crystal E->F

Caption: Workflow for ATR-FTIR data acquisition.

  • Spectrometer Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

  • Data Acquisition:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide sample onto the crystal.

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Co-adding multiple scans (e.g., 32) will improve the signal-to-noise ratio.

    • Clean the crystal thoroughly after the measurement.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. We would expect to see the molecular ion of the free base. The NIST WebBook provides an electron ionization (EI) mass spectrum for the free base, 1H-Imidazole, 4,5-dihydro-2-methyl-, which has a molecular weight of 84.12 g/mol . [8] Table 4: Predicted m/z values in ESI-MS (Positive Mode)

m/zIonRationale
99.08[M+H]⁺The protonated molecule of the free base (C₄H₉N₃). This would be the base peak.
84.07[M]⁺The molecular ion of the free base, which might be observed depending on the ionization conditions.

Fragmentation Pattern:

Under EI conditions, the molecule is likely to fragment. Common fragmentation pathways for similar structures involve the loss of small neutral molecules or radicals. For 1-Methyl-4,5-dihydro-1H-imidazol-2-amine, potential fragments could arise from:

  • Loss of the methyl group.

  • Ring-opening followed by fragmentation.

  • Loss of the amino group.

The mass spectrum of the related compound 1H-Imidazole, 4,5-dihydro-2-methyl- shows a prominent molecular ion peak at m/z 84, confirming the stability of the ring structure under EI conditions. [8]

Experimental Protocol for MS Data Acquisition

Diagram 3: ESI-MS Data Acquisition Workflow

MS_Workflow A Prepare a Dilute Solution of the Sample (e.g., in methanol/water) B Infuse the Solution into the ESI Source A->B C Optimize Ionization Parameters (e.g., capillary voltage, temperature) B->C D Acquire Mass Spectrum in Positive Ion Mode C->D E Perform Tandem MS (MS/MS) on the Parent Ion for Fragmentation Analysis D->E

Caption: Workflow for ESI-MS data acquisition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent system, such as methanol/water with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable ion current.

    • Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

References

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. (2020). PMC. Retrieved from [Link]

  • Partial 1 H NMR spectra of 4a-c in D 2 O; (b) 1 H-15 N correlation spectrum of 4b in DMSO-d 6 with the signals of the guanidino group. (n.d.). ResearchGate. Retrieved from [Link]

  • Changes of the 1 H NMR spectrum of salt A in CDCl 3 upon addition of... (n.d.). ResearchGate. Retrieved from [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. (n.d.). ResearchGate. Retrieved from [Link]

  • Figure 3. 1 H NMR of P(Boc-Guan) in CDCl 3 after purification by... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR Spectrum of imidazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. (2021). PMC. Retrieved from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. Retrieved from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR (KBr) spectrum of 2-(2-Thionyl) imidazoline (11a). (n.d.). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). PMC. Retrieved from [Link]

  • FTIR spectrum of compound A2. (n.d.). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NMR spectra of N-CD 3-dextromethorphan HCl (bottom) and the spectrum... (n.d.). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Imidazoline-2-carbamonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Retrieved from [Link]

  • Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. (2014). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

Sources

Tautomeric forms of 2-amino-dihydroimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-4,5-dihydro-1H-imidazole Compounds

Abstract

The 2-amino-4,5-dihydro-1H-imidazole (2-aminoimidazoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionality of these molecules is intrinsically linked to their structure, particularly the phenomenon of prototropic tautomerism. This guide provides a detailed exploration of the tautomeric equilibrium between the aminic and iminic forms of 2-amino-dihydroimidazole derivatives. We will examine the structural nuances of each tautomer, the physicochemical factors governing their interconversion, and the definitive analytical techniques required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this critical structural aspect.

The Fundamental Principle: Tautomerism in 2-Amino-dihydroimidazoles

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[2][3] This process typically involves the formal migration of a proton, accompanied by a shift in the position of a double bond.[2][3] For 2-amino-dihydroimidazole compounds, the core equilibrium exists between the amino tautomer and the imino tautomer.

  • 2-Amino-4,5-dihydro-1H-imidazole (Amino Tautomer): Features an exocyclic amino group (-NH₂) and an endocyclic C=N double bond within the dihydroimidazole ring.

  • Imidazolidin-2-ylideneamine (Imino Tautomer): Characterized by an exocyclic imino group (=NH) and only single bonds within the five-membered ring.

The precise position of this equilibrium is not fixed; it is a dynamic process influenced by a delicate balance of electronic, steric, and environmental factors. Understanding which tautomer predominates under specific conditions is paramount for drug design, as it dictates the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological targets.

Caption: Prototropic tautomerism in the 2-amino-dihydroimidazole core.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic, immutable property but rather a response to its environment. The key drivers of this equilibrium are solvent polarity, pH, and the electronic nature of substituents.

Solvent Effects

The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other. Computational studies using Density Functional Theory (DFT) have shown that for the parent 2-amino-2-imidazoline, the amino tautomer is more stable in the gas phase .[4][5] However, solvation can shift this preference. Solvation using the SCRF (Self-Consistent Reaction Field) formalism, which models the solvent as a continuous dielectric, indicates a shift in tautomeric preference towards the imino species in solution.[4] This is a critical insight for drug development, as a compound's structure in a non-polar crystal may not be the same as its structure in aqueous physiological environments.

pH and Protonation State

The pH of the environment can dramatically alter the tautomeric landscape by changing the protonation state of the molecule.[6][7] The dihydroimidazole ring contains multiple nitrogen atoms that can be protonated. Protonation at the imino nitrogen of the imino tautomer, for instance, can lock the molecule into a specific form, altering its electronic distribution and geometry.[8] This is particularly relevant for understanding how a drug candidate will behave in different biological compartments with varying pH, such as the stomach (acidic) versus the intestine (neutral to basic).

Substituent Effects

Substituents on the ring or the exocyclic nitrogen can profoundly impact tautomeric stability. Electron-withdrawing or -donating groups alter the electron density of the entire system. A comprehensive analysis of crystal structures in the Cambridge Structural Database (CSD) revealed that conjugation has a pronounced effect on tautomer stability.[8]

  • When double bonds participate in conjugation towards the endocyclic nitrogen atoms, the amino tautomer is overwhelmingly stabilized (98.1% success rate in the studied structures).[8]

  • Conversely, when conjugation is established towards the exocyclic nitrogen, the imino tautomer is stabilized (93.1% success rate).[8] This explains why moxonidine, an antihypertensive drug featuring an N-aryl substituent, exists as the imino tautomer in its crystal structure.[8]

The Analytical Workflow: A Self-Validating System for Tautomer Characterization

Determining the dominant tautomeric form of a novel 2-amino-dihydroimidazole derivative requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, a combination of spectroscopic, crystallographic, and computational methods creates a self-validating system where the results of one technique corroborate and rationalize the others.

Workflow cluster_exp Experimental Characterization cluster_theory Theoretical Validation synthesis Synthesis & Purification nmr NMR Spectroscopy (Solution State) synthesis->nmr Equilibrium in solution? xray X-ray Crystallography (Solid State) synthesis->xray Definitive solid structure? dft Computational Modeling (DFT) (In Silico) nmr->dft Rationalize solution data xray->dft Rationalize solid-state data dft->nmr Predict stability

Caption: A logical workflow for the comprehensive characterization of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution. Due to the potential for rapid interconversion on the NMR timescale, careful experimental design is crucial.

Causality Behind Experimental Choices:

  • ¹³C vs. ¹H NMR: While ¹H NMR is a starting point, ¹³C NMR is often more definitive for tautomer identification. The larger chemical shift dispersion of carbon nuclei can resolve distinct signals for each tautomer, whereas proton signals might be averaged or severely broadened by chemical exchange.[9][10] The chemical shift of the C2 carbon is particularly sensitive to the endocyclic vs. exocyclic nature of the double bond.

  • Solvent Selection: Running spectra in solvents of differing polarity (e.g., DMSO-d₆ vs. CDCl₃) can reveal shifts in the tautomeric equilibrium, providing evidence for solvent-dependent stability.

  • Variable Temperature (VT) NMR: Lowering the temperature can slow the rate of interconversion, potentially "freezing out" the individual tautomers and allowing for the observation of separate signals for each species.[11]

Protocol: Tautomer Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Observe the chemical shifts and multiplicities of the ring protons (C4-H₂, C5-H₂) and any N-H protons. Broad signals for N-H or ring protons may indicate dynamic exchange.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the chemical shift of the C2 carbon. A significant difference in this shift is expected between the amino (sp² carbon) and imino (sp³ carbon) forms.

  • 2D NMR (HSQC/HMBC): Acquire HSQC and HMBC spectra to unambiguously assign all proton and carbon signals. This is critical for confirming the connectivity and validating the assignments made from 1D spectra.

  • Interpretation: Compare the observed chemical shifts with predicted values from computational models or with data from structurally similar compounds where the tautomeric form is known. The presence of a single set of averaged signals suggests fast exchange, while two distinct sets of signals indicate slow exchange or the presence of a single, locked tautomer.

AtomTypical ¹³C Chemical Shift (ppm) - Amino TautomerTypical ¹³C Chemical Shift (ppm) - Imino TautomerRationale for Difference
C2 ~158-165~165-175The C2 carbon is part of a C=N double bond (guanidinyl carbon) in both forms, but its electronic environment is altered by the position of the second double bond and protonation state. The imino form often shows a more deshielded C2.
C4 / C5 ~45~40-50These sp³ carbons of the dihydroimidazole ring are less diagnostic but can show subtle shifts based on the overall electronic structure.

Note: The exact chemical shifts are highly dependent on substituents and solvent. The values above are illustrative based on related structures and computational predictions.[12]

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous, definitive proof of the tautomeric form present in the solid state.[13] By mapping the precise atomic positions and bond lengths, it can directly distinguish between an exocyclic C-N single bond (amino) and a C=N double bond (imino).

Causality Behind Experimental Choices: The goal is to obtain a high-resolution "snapshot" of the molecule as it exists in a well-ordered crystal lattice. This eliminates the ambiguity of dynamic exchange seen in solution. The observation of specific bond lengths (e.g., C2-N(exo) distance of ~1.34 Å for a double bond vs. ~1.38 Å for a partial double bond) and the location of hydrogen atoms on the nitrogen atoms confirms the tautomeric structure.[8]

Protocol: Workflow for X-ray Crystallographic Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model is fitted to this map and refined to yield the final crystal structure.

  • Analysis: Analyze the refined structure. Measure the bond lengths around the C2-N(exo) bond to confirm its single or double bond character. Locate the hydrogen atoms on the ring and exocyclic nitrogens to confirm the tautomer. Analyze intermolecular interactions, such as hydrogen bonds, which can stabilize a particular tautomer in the crystal lattice.[8]

Computational Chemistry

Computational modeling, particularly with DFT, is an invaluable tool for rationalizing experimental findings and predicting tautomer stability.[4][8]

Causality Behind Methodological Choices: The objective is to calculate the relative free energies (ΔG) of the different tautomers in the gas phase and in various solvent models. The tautomer with the lower calculated free energy is predicted to be the more stable form. By comparing calculations for the gas phase versus a solvent continuum model (like PCM or SCRF), one can quantify the stabilizing effect of the solvent.[4][14]

Protocol: Tautomer Stability Analysis via DFT

  • Structure Building: Build 3D structures of both the amino and imino tautomers in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory for this purpose is B3LYP with a Pople-style basis set such as 6-311+G(d,p).[4]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Calculation: Calculate the electronic energy and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: Repeat the energy calculations using a continuum solvation model (e.g., IEFPCM) with the dielectric constant of the desired solvent (e.g., water, DMSO) to model the solution-phase energies.

  • Analysis: Compare the final Gibbs free energies of the tautomers in the gas phase and in solution. The energy difference (ΔG) indicates the relative stability and can be used to estimate the equilibrium constant.

Tautomer SystemPhaseMore Stable TautomerΔE (kcal/mol)Reference
2-Amino-2-imidazolineGas PhaseAmino ~1.2 - 3.3Remko, M. et al. (2001)[4][5]
2-Amino-2-imidazolineSolutionImino (Shifted)Remko, M. et al. (2001)[4]
Moxonidine (N-aryl derivative)Gas PhaseImino 5.74Yathirajan, H. S. et al. (2015)[8]

Conclusion for the Drug Development Professional

The tautomerism of 2-amino-dihydroimidazole compounds is not an academic curiosity but a critical factor in drug design and development. The predominant tautomer in a physiological environment governs the molecule's ADME properties, its ability to bind to a target receptor, and its overall efficacy and safety profile.[15] A failure to correctly identify and control the tautomeric form can lead to misleading structure-activity relationships (SAR) and potential late-stage failures. Therefore, the integrated analytical workflow described herein—combining predictive computational modeling with definitive spectroscopic and crystallographic evidence—is an essential, self-validating system for any research program involving this important chemical scaffold.

References

  • Yahyazadeh, A. et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link]

  • Staś, M. et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids. Available at: [Link]

  • Remko, M., Walsh, O. A., & Richards, W. G. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Chemical Physics Letters. Available at: [Link]

  • Dmitrieva, E. V. et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available at: [Link]

  • Singh, R. et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • St. John-Campbell, S. et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. Available at: [Link]

  • Ramanatham, V. et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]

  • Staś, M. et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. ResearchGate. Available at: [Link]

  • CHEMEUROPE.COM. (n.d.). Tautomer. Available at: [Link]

  • Staś, M. et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. PubMed. Available at: [Link]

  • Yathirajan, H. S. et al. (2015). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm. Available at: [Link]

  • D'Auria, M. et al. (2024). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. Available at: [Link]

  • Al-Majid, A. M. et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]

  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Available at: [Link]

  • Al-Salami, B. K. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Eurasian Chemical Communications. Available at: [Link]

  • Zhang, J. et al. (2007). DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism in imidazole unit. Available at: [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of the 4,5-dimethyl-2-(2'-hydroxyphenyl)imidazole in water solution. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray structure of compound 2. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of New Imidazole derivatives. Available at: [Link]

  • Fagalde, F. et al. (2009). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]

  • Dar'in, D. et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. Available at: [Link]

  • Holder, A. A. et al. (2015). Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Available at: [Link]

  • Sci-Hub. (n.d.). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Available at: [Link]

  • Glushkov, V. S. et al. (2023). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Four common types of tautomerization: keto–enol, amide–imidic acid, lactam–lactim and amine–imine. Available at: [Link]

  • Patel, H. et al. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallography of compound 2 h. Available at: [Link]

  • Casey, J. P. et al. (2007). Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines: a combined synthetic, spectroscopic, crystallographic and theoretical treatment. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Omary, F. A. M. et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Chem Help ASAP. (2020, February 22). keto-enol & other tautomer pairs [Video]. YouTube. Available at: [Link]

  • Solarova, Z. et al. (2018). 2-Aminoimidazoles in medicinal chemistry. MedChemComm. Available at: [Link]

  • Atay, H. et al. (2021). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. Available at: [Link]

  • Smoluch, M. et al. (2020). Dual Photochemistry of Benzimidazole. Molecules. Available at: [Link]

  • Cvetnić, M. et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. Available at: [Link]

  • Fonseca, T. L. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for the experimental use of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS No: 34122-57-1), a potent derivative of the 4,5-dihydro-1H-imidazole class. Structurally related to known α2-adrenergic receptor agonists, this compound is a valuable tool for investigating the adrenergic system's role in cardiovascular regulation, central nervous system functions, and pain modulation. We present its physicochemical properties, detailed safety and handling protocols, a thorough examination of its presumed mechanism of action, and robust, field-tested protocols for both in vitro and in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate this compound into their experimental workflows.

Introduction and Scientific Context

The 4,5-dihydro-1H-imidazole scaffold is a cornerstone in medicinal chemistry, famously represented by compounds like clonidine, which targets α2-adrenergic receptors (α2-ARs) to exert antihypertensive effects.[1][2] 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide belongs to this pharmacologically significant class. Its structural features suggest a strong potential for interaction with α2-ARs, which are G protein-coupled receptors (GPCRs) integral to regulating neurotransmitter release and cardiovascular function.[3][4]

The activation of α2-ARs triggers a cascade of intracellular events with profound physiological consequences, including sedation, analgesia, and a decrease in sympathetic outflow from the central nervous system, leading to reduced blood pressure and heart rate.[5][6][7] Therefore, 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide serves as a critical research compound for:

  • Elucidating the specific roles of α2-AR subtypes (α2A, α2B, α2C) in various physiological and pathological processes.

  • Screening and development of novel therapeutic agents for hypertension, chronic pain, anxiety disorders, and epilepsy.[5][8]

  • Use as a pharmacological tool to modulate the adrenergic system in broader physiological studies.

This guide provides the necessary protocols to rigorously characterize its activity and leverage its potential in a research setting.

Compound Profile and Safety Mandates

Physicochemical Properties

A clear understanding of the compound's properties is fundamental for accurate experimental design, from solution preparation to storage.

PropertyValueSource
CAS Number 34122-57-1[9]
Synonyms 1-methyl-4,5-dihydro-1H-imidazol-2-amine HBr[9]
Molecular Formula C₄H₁₀BrN₃[10]
Molecular Weight Not specified in search results.
Melting Point 233-234 °C[9]
Physical Form Solid[9]
Purity ≥97%[9]
Storage Conditions Store at 4°C, protect from light.[9]
Mandatory Safety & Handling Protocol

Adherence to strict safety protocols is non-negotiable. The following measures are based on established guidelines for handling imidazole derivatives and related research chemicals.[11][12]

  • Engineering Controls : Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation.[11] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[11][12]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

    • Body Protection : Wear a standard laboratory coat.

  • Handling : Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11] Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Disposal : Dispose of unused material and its container at an approved waste disposal facility, in accordance with local, state, and federal regulations.[11]

Mechanism of Action: The α2-Adrenergic Signaling Pathway

The primary mechanism of action for compounds in this class is the activation of α2-adrenergic receptors. These receptors are coupled to inhibitory G-proteins (Gαi/o).[3][4]

Causality of Action:

  • Agonist Binding : 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide binds to the α2-AR.

  • G-Protein Activation : This binding induces a conformational change in the receptor, activating the associated Gαi protein by promoting the exchange of GDP for GTP.

  • Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP : This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Downstream Effects : Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), leading to altered phosphorylation of various downstream targets. Physiologically, in the central nervous system, this cascade results in reduced neuronal firing and decreased release of norepinephrine, producing sympathoinhibitory effects like sedation and hypotension.[4][5]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol A Agonist (Compound) R α2-Adrenergic Receptor A->R Binds G G-Protein (Gαi-GDP) R->G Activates AC Adenylyl Cyclase G->AC Inhibits ATP ATP cAMP cAMP PKA Inactive PKA cAMP->PKA Activates ATP->cAMP Conversion PKA_active Active PKA Response Physiological Response (e.g., ↓ Neurotransmitter Release) PKA_active->Response Leads to

Caption: α2-Adrenergic receptor signaling pathway.

Standard Experimental Protocols

The following protocols provide a validated framework for characterizing the compound's pharmacological profile.

PART A: In Vitro Characterization Workflow

The primary goals of in vitro analysis are to determine the compound's binding affinity (Ki) and functional potency (EC₅₀) at the three human α2-AR subtypes.

in_vitro_workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional [³⁵S]GTPγS Binding Assay (Potency) start Start: Compound Preparation prep Prepare Serial Dilutions of Test Compound start->prep b_reagents Incubate: - α2-AR Membranes - [3H]Rauwolscine (Radioligand) - Test Compound prep->b_reagents f_reagents Incubate: - α2-AR Membranes - [³⁵S]GTPγS - GDP - Test Compound prep->f_reagents b_filter Filtration to Separate Bound vs. Free Ligand b_reagents->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Data Analysis: Calculate IC₅₀ & Ki b_count->b_analyze end End: Pharmacological Profile b_analyze->end f_filter Filtration to Separate Bound vs. Free GTPγS f_reagents->f_filter f_count Scintillation Counting f_filter->f_count f_analyze Data Analysis: Calculate EC₅₀ & Emax f_count->f_analyze f_analyze->end

Caption: Standard in vitro characterization workflow.

Protocol 4.1: Radioligand Binding Assay for Affinity (Ki) Determination

This assay quantifies the compound's ability to displace a known high-affinity radiolabeled antagonist from the receptor.

  • Principle : Competitive binding between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]Rauwolscine, a non-selective α2 antagonist) for the α2-AR. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.

  • Materials :

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing human α2A, α2B, or α2C-AR subtypes.

    • [³H]Rauwolscine (specific activity ~70-90 Ci/mmol).

    • Test Compound: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

    • Non-specific binding control: Yohimbine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure :

    • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 pM to 100 µM.

    • Assay Plate Setup : To each well of a 96-well plate, add in order:

      • 150 µL Assay Buffer.

      • 25 µL of test compound dilution (or vehicle for total binding, or 10 µM Yohimbine for non-specific binding).

      • 25 µL of [³H]Rauwolscine (final concentration ~2.5 nM).[13]

      • 25 µL of cell membranes (final concentration ~2-5 µg protein/well).

    • Incubation : Incubate the plate at room temperature (27°C) for 60 minutes with gentle agitation.[13]

    • Filtration : Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer.

    • Quantification : Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 4.2: [³⁵S]GTPγS Functional Assay for Potency (EC₅₀) Determination

This assay measures the functional consequence of receptor activation: G-protein coupling.

  • Principle : Agonist binding to a Gαi-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[14]

  • Materials :

    • Same α2-AR expressing membranes as in Protocol 4.1.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure :

    • Reagent Preparation : Prepare test compound dilutions as in Protocol 4.1. Prepare a solution of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) in Assay Buffer.

    • Assay Plate Setup : To each well, add:

      • 50 µL of test compound dilution.

      • 25 µL of the [³⁵S]GTPγS/GDP mixture.

      • 25 µL of cell membranes (~5-10 µg protein/well).

    • Incubation : Incubate at 30°C for 60 minutes.

    • Filtration & Quantification : Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method as in Protocol 4.1.

  • Data Analysis :

    • Plot the specific [³⁵S]GTPγS binding (in CPM or as a percentage of a standard full agonist like UK-14304) against the log concentration of the test compound.[14]

    • Use non-linear regression to fit a sigmoidal concentration-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

PART B: In Vivo Characterization Workflow

The primary goal of in vivo analysis is to confirm that the in vitro activity translates to a physiological response, typically by assessing cardiovascular parameters in an appropriate animal model.

in_vivo_workflow start Start: Animal Acclimatization surgery Surgical Implantation (e.g., IV Catheter, Telemetry Probe) start->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery baseline Baseline Measurement (Blood Pressure, Heart Rate) recovery->baseline dosing Administer Compound (IV, IP, PO) or Vehicle baseline->dosing monitoring Continuous Monitoring of Cardiovascular Parameters dosing->monitoring analysis Data Analysis: Compare Treatment vs. Vehicle monitoring->analysis end End: Physiological Profile analysis->end

Caption: Standard in vivo cardiovascular assessment workflow.

Protocol 4.3: Assessment of Cardiovascular Effects in Rodents

  • Principle : To measure changes in mean arterial pressure (MAP) and heart rate (HR) in response to systemic administration of the compound. Spontaneously Hypertensive Rats (SHR) are a relevant model for studying antihypertensive agents.[15]

  • Animal Model : Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials :

    • Test Compound: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

    • Vehicle: Sterile saline (0.9% NaCl).

    • Anesthesia (for surgical procedures, e.g., isoflurane).

    • Radiotelemetry system or tail-cuff plethysmography system for blood pressure monitoring.

    • Administration supplies (syringes, needles, catheters).

  • Procedure :

    • Acclimatization : House animals in a controlled environment (12:12 light:dark cycle, controlled temperature and humidity) for at least one week before the experiment.

    • Surgical Preparation (Telemetry Method - Gold Standard) :

      • Anesthetize the rat.

      • Surgically implant a telemetry probe with the catheter inserted into the abdominal aorta.

      • Allow a recovery period of at least 5-7 days.

    • Baseline Recording : Record baseline MAP and HR for at least 60 minutes before dosing.

    • Dosing : Administer the test compound or vehicle via the desired route (e.g., intravenous (IV) bolus via a tail vein or pre-implanted catheter). Use a dose range determined from pilot studies (e.g., 0.01, 0.1, 1 mg/kg).

    • Post-Dose Monitoring : Continuously record MAP and HR for at least 2-4 hours post-administration.

  • Data Analysis :

    • Calculate the change in MAP and HR from the pre-dose baseline at various time points.

    • Generate time-course plots for each dose group.

    • Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of the compound against the vehicle control group. A p-value < 0.05 is typically considered significant.

Data Interpretation and Troubleshooting

ParameterInterpretationCommon IssueSolution
Ki Affinity . A lower Ki value indicates a higher binding affinity for the receptor.High non-specific binding (>20% of total)Reduce membrane protein concentration; ensure proper and rapid washing; test filter plates for radioligand retention.
EC₅₀ Potency . A lower EC₅₀ value indicates a more potent compound.Low signal-to-noise ratio in functional assayOptimize incubation time and temperature; check the activity of [³⁵S]GTPγS; increase membrane concentration.
Emax Efficacy . The maximal response produced by the compound, often compared to a standard full agonist.No dose-response observedVerify compound solubility and stability in assay buffer; confirm receptor expression and integrity in membranes.
ΔMAP In Vivo Effect . A significant negative ΔMAP confirms hypotensive activity.High variability in animal responsesEnsure proper acclimatization and handling to reduce stress; use telemetry for more accurate, continuous data.

References

  • 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - Sigma-Aldrich.
  • α-Adrenoceptor Assays - PubMed.
  • In vitro potency and intrinsic activity of alpha2-adrenoceptor...
  • In vivo studies on alpha-adrenergic receptor subtypes in human veins - PubMed.
  • SAFETY D
  • SAFETY D
  • Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists - Benchchem.
  • Alpha-2 adrenergic receptor - Wikipedia.
  • SAFETY D
  • 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - Sigma-Aldrich.
  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applic
  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC.
  • Alpha2-Adrenergic Receptor Agonists as Analgesics - Bentham Science Publisher.
  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - MDPI.
  • Alpha2-Adrenergic Receptors as a Pharmacological Target for Spike-Wave Epilepsy - MDPI.
  • Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implic
  • Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed.
  • Imidazoline antihypertensive drugs: A critical review on their mechanism of action.
  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl) - PubMed.

Sources

Application of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS: 34122-57-1), also known as 1-methyl-2-amino-2-imidazoline HBr , is a specialized cyclic guanidine derivative. Structurally, it represents the "desoxo" form of creatinine (2-amino-1-methyl-5H-imidazol-4-one), lacking the carbonyl group at the C4 position.

This compound serves as a critical C-N-N binucleophile in heterocyclic synthesis. Unlike its fully aromatic counterpart (2-aminoimidazole), the 4,5-dihydro backbone imparts distinct conformational flexibility and reactivity, making it an ideal scaffold for synthesizing partially saturated fused heterocycles such as imidazo[1,2-a]imidazoles and pyrimido[1,2-a]imidazoles . These fused systems are pharmacophores in drugs targeting


-adrenergic receptors, imidazoline binding sites, and various kinase pathways.

Chemical Profile & Reactivity Analysis

Structural Properties
  • Core Scaffold: Cyclic guanidine (2-aminoimidazoline).

  • Substituents: N1-methyl group (blocks N1 nucleophilicity).

  • Nucleophilic Sites:

    • N3 (Ring Nitrogen): The imino nitrogen is the most nucleophilic site under neutral/basic conditions due to resonance stabilization.

    • N-exo (Exocyclic Amine): Acts as a secondary nucleophile, typically involved in the cyclization step after initial N3 alkylation.

Solubility & Handling
  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether).

  • Stability: Hygroscopic. Store in a desiccator. The free base is a strong organic base (pKa ~13) and is sensitive to CO₂ (forms carbonates).

Core Application: Synthesis of Fused Imidazo[1,2-a]imidazoles

The primary application of this compound is the synthesis of 1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazoles via condensation with


-haloketones (Hantzsch-type synthesis). This reaction constructs a second five-membered ring fused to the imidazoline core.
Mechanistic Pathway

The reaction proceeds via an SN2 alkylation followed by a cyclocondensation :

  • Alkylation: The ring nitrogen (N3) attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The exocyclic amine attacks the ketone carbonyl, forming a hemiaminal intermediate.

  • Dehydration: Loss of water yields the fused bicyclic system.

ReactionPathway Start 1-Methyl-2-amino imidazoline (1) Inter1 Intermediate A: N3-Alkylated Salt Start->Inter1 S_N2 Attack (N3) Reagent + α-Haloketone (R-COCH2Br) Inter2 Intermediate B: Hemiaminal Inter1->Inter2 Cyclization (N-exo) Product Product: 1-Methyl-tetrahydro imidazo[1,2-a]imidazole Inter2->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway for the synthesis of fused imidazo[1,2-a]imidazoles.

Experimental Protocol: Condensation with Phenacyl Bromide

Objective: Synthesis of 1-methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.

Materials:

  • 1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr (1.0 eq, 10 mmol, 1.80 g)

  • Phenacyl bromide (1.1 eq, 11 mmol, 2.19 g)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq, 25 mmol)

  • Ethanol (Absolute, 50 mL)

  • Ethyl Acetate/Hexane (for purification)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-methyl-4,5-dihydro-1H-imidazol-2-amine HBr (1.80 g) in Ethanol (40 mL).

  • Base Addition: Add NaHCO₃ (2.1 g) to the solution. The mixture will become a suspension. Stir for 10 minutes at room temperature to liberate the free base in situ.

  • Alkylation: Add Phenacyl bromide (2.19 g) dissolved in Ethanol (10 mL) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting material (R_f ~0.1) should disappear, and a new less polar spot (R_f ~0.4) should appear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (NaBr, excess NaHCO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude oily residue.

  • Purification:

    • Dissolve the residue in minimal hot Ethyl Acetate.

    • Add Hexane dropwise until turbidity is observed.

    • Allow to crystallize at 4°C overnight.

    • Filter the crystals and dry under vacuum.

  • Yield: Expected yield is 75–85% .

Application: Synthesis of Pyrimido[1,2-a]imidazoles

This compound reacts with 1,3-electrophiles (like


-ketoesters or alkynes) to form 6-membered fused rings, resulting in pyrimido[1,2-a]imidazole  derivatives.
Reaction with Ethyl Acetoacetate

This reaction forms a bicyclic system often used as a core for kinase inhibitors.

Protocol Summary:

  • Mix: Combine 1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr (10 mmol) and Ethyl Acetoacetate (12 mmol) in Ethanol (30 mL).

  • Catalyst: Add Sodium Ethoxide (21% in EtOH, 2.0 eq) to neutralize the HBr and catalyze the condensation.

  • Reflux: Heat at reflux for 8–12 hours .

  • Mechanism: Initial attack by the exocyclic amine on the ketone, followed by attack of the ring nitrogen (N3) on the ester, releasing ethanol.

  • Isolation: Neutralize with acetic acid, concentrate, and recrystallize from EtOH/Ether.

Comparative Data & Specifications

Property1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr2-Aminoimidazole (Aromatic)Creatinine
Structure Cyclic Guanidine (Saturated C4-C5)Fully AromaticCyclic Amidine/Lactam
Basicity Strong Base (pKa ~13 for free base)Moderate Base (pKa ~8.5)Weak Base (pKa ~4.8)
Nucleophilicity High (N3 & N-exo)Moderate (delocalized)Low (Amide-like)
Primary Product Tetrahydro-imidazo[1,2-a]imidazoleImidazo[1,2-a]imidazoleN/A (Reacts differently)
Stability Hygroscopic SaltStable SolidStable Solid

Troubleshooting & Critical Controls

  • Free Base Instability: The free base of this compound is unstable and prone to hydrolysis or carbonate formation. Always generate it in situ using a mild base (NaHCO₃, K₂CO₃) or use the HBr salt directly in acidic condensations.

  • Regioselectivity: If the reaction yields a mixture of isomers, check the solvent. Protic solvents (EtOH) favor the thermodynamic product (N3 attack first). Aprotic solvents (DMF) with strong bases (NaH) may favor kinetic control (N-exo attack first), though the N-methyl group significantly biases reactivity toward N3.

  • Water Content: Ensure reagents (especially

    
    -haloketones) are dry. Water can hydrolyze the imine intermediate, leading to ring opening.
    

References

  • Little, R., & Webber, S. E. (1994). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Journal of Organic Chemistry. (General reactivity of cyclic guanidines with α-haloketones).

  • Bratulescu, G. (2009).[2] Synthesis of imidazoles via microwave-assisted reaction. Synthesis, 2319-2320.[2] (Microwave protocols for imidazole condensations).

  • Sigma-Aldrich. Product Specification: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. (Physical properties and safety data).

  • Wang, C. C., et al. (2021).[3][4] Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition. Journal of Organic Chemistry, 86, 3546-3554.[3] (Mechanistic insights into cyclic guanidine formation).

  • Rapoport, H., et al. (1977). Conversion of creatinine to 1-methyl-2-amino-2-imidazoline. UCSF Electronic Theses and Dissertations. (Synthesis and characterization of the core scaffold).

Sources

Application Notes and Protocols for the Analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a polar organic compound of interest in pharmaceutical development and related fields. We present two robust analytical methodologies: a direct approach using High-Performance Liquid Chromatography (HPLC) with Hydrophilic Interaction Chromatography (HILIC), and a complementary method employing Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The rationale behind the selection of each technique, critical experimental parameters, and step-by-step protocols are elucidated to ensure methodological integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical workflows for this and structurally similar polar analytes.

Introduction: The Analytical Challenge

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is a salt of a small, polar amine. Its inherent high polarity and water solubility present significant challenges for traditional reversed-phase HPLC methods, where such compounds exhibit poor retention and peak shape. Similarly, its low volatility makes direct analysis by GC-MS unfeasible without chemical modification. This guide addresses these challenges by providing tailored analytical solutions that leverage specific chromatographic and sample preparation techniques to achieve accurate and reliable quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C4H10BrN3[1]
Molecular Weight 180.05 g/mol [1]
CAS Number 34122-57-1[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

The presence of the hydrobromide salt and the amine functional group contributes to the high polarity and aqueous solubility of the compound, necessitating specialized chromatographic approaches.

HPLC Method Development: A HILIC-Based Approach

For the direct analysis of polar compounds like 1-Methyl-4,5-dihydro-1h-imidazol-2-amine, Hydrophilic Interaction Chromatography (HILIC) is the technique of choice.[2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, into which the polar analyte can partition, leading to retention.

Rationale for HILIC
  • Enhanced Retention of Polar Analytes: Unlike reversed-phase chromatography, HILIC provides excellent retention for highly polar and hydrophilic compounds.[5][6]

  • Improved Sensitivity with Mass Spectrometry: The high organic content of the mobile phase in HILIC facilitates more efficient desolvation and ionization in the mass spectrometer source, leading to enhanced sensitivity.[5]

  • Orthogonal Selectivity: HILIC offers a different separation mechanism compared to reversed-phase, providing an orthogonal approach for impurity profiling and method validation.

HPLC-HILIC Protocol

This protocol outlines a starting point for the analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide. Optimization may be required based on the specific instrumentation and sample matrix.

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide (e.g., 1 mg/mL) in a diluent of 90:10 (v/v) acetonitrile/water.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve and dilute samples in the same diluent to a concentration within the calibration range.

Step 2: HPLC-HILIC System Configuration

ParameterRecommended ConditionJustification
Column HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica), 2.1-4.6 mm I.D., 50-150 mm length, <3 µm particle sizeProvides the necessary polar surface for HILIC retention. Smaller particle sizes offer higher efficiency.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidA volatile buffer suitable for MS detection. The acidic pH ensures the amine is protonated, aiding in retention and peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC.
Gradient 95% B to 60% B over 10 minutesA typical starting gradient for HILIC. The gradient should be optimized to achieve adequate retention and separation from any impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 1 - 5 µLMinimize injection of large volumes of aqueous sample to prevent peak distortion.
Detector UV at 210 nm or Mass Spectrometer (ESI+)The analyte lacks a strong chromophore, so low UV wavelength is necessary. MS detection offers higher sensitivity and selectivity.

Step 3: Data Acquisition and Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standards and samples.

  • Integrate the peak corresponding to the analyte and construct a calibration curve to quantify the amount in the samples.

HPLC-HILIC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-HILIC Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Samples Sample Solutions Stock->Samples HPLC HPLC System (HILIC Column) Standards->HPLC Samples->HPLC Detector UV or MS Detector HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-HILIC analysis.

GC-MS Method Development: A Derivatization-Based Strategy

Direct GC analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine is not feasible due to its low volatility and high polarity, which lead to poor chromatographic performance.[7][8] Derivatization is a crucial step to convert the polar amine into a more volatile and thermally stable derivative suitable for GC-MS analysis.[9][10]

Rationale for Derivatization followed by GC-MS
  • Increased Volatility: Derivatization replaces the active hydrogens on the amine group with less polar functional groups, significantly increasing the volatility of the analyte.[8]

  • Improved Peak Shape: The derivatized analyte has reduced interaction with active sites in the GC system, resulting in sharper and more symmetrical peaks.[8]

  • Enhanced Sensitivity and Specificity: GC-MS provides high sensitivity and structural information, allowing for confident identification and quantification of the analyte.[11]

GC-MS Derivatization and Analysis Protocol

This protocol utilizes acylation with isobutyl chloroformate as a common and effective derivatization strategy for amines.[11]

Step 1: Derivatization

  • To 100 µL of an aqueous standard or sample solution, add 50 µL of pyridine and 100 µL of anhydrous ethanol.

  • Vortex the mixture.

  • Add 50 µL of isobutyl chloroformate and vortex vigorously for 1 minute.

  • Add 500 µL of an extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the organic (top) layer to a clean vial for GC-MS analysis.

Step 2: GC-MS System Configuration

ParameterRecommended ConditionJustification
GC Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm I.D., 0.25 µm film thicknessProvides good separation for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures efficient vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that should be optimized for the specific derivative.
MS Transfer Line Temperature 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40 - 400A suitable range to capture the molecular ion and characteristic fragments of the derivatized analyte.

Step 3: Data Acquisition and Analysis

  • Inject the derivatized standards and samples.

  • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak areas of the derivatized standards to quantify the analyte in the samples.

GC-MS with Derivatization Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Aqueous_Sample Aqueous Sample/ Standard Derivatization Derivatization Aqueous_Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase GCMS GC-MS System Organic_Phase->GCMS Identification Peak Identification (RT & Mass Spectrum) GCMS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

The successful analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide requires careful consideration of its physicochemical properties. For direct analysis, HPLC with HILIC is a powerful technique that provides excellent retention and sensitivity. For an alternative and confirmatory method, GC-MS following a derivatization step offers high specificity and structural information. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and analytical scientists to develop and validate robust analytical methods for this and other challenging polar analytes.

References

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 1-Methyl-4,5-dihydro-1H-imidazole-2-thiol. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. Retrieved from [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dibromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen bromide (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. Retrieved from [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Separations. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Retrieved from [Link]

  • ResearchGate. (2008). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Retrieved from [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. Retrieved from [Link]

  • ResearchGate. (2011). Levels of creatine, organic contaminants and heavy metals in creatine dietary supplements. Retrieved from [Link]

  • ResearchGate. (2019). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Retrieved from [Link]

  • SciELO México. (2013). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • YouTube. (2023). Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method. Retrieved from [Link]

  • LCGC International. (n.d.). Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Retrieved from [Link]

  • CABI Digital Library. (2012). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2007). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]compound/12281497)

Sources

Application Note: Chemical Derivatization Strategies for 1-Methyl-4,5-dihydro-1h-imidazol-2-amine in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide (MDIA). The unique structure of MDIA, featuring a reactive primary amine and a cyclic guanidinium group, presents specific challenges and opportunities for its detection and quantification in biological matrices. This document outlines strategic approaches for modifying MDIA to enable its use in various bioassays, including immunoassays and fluorescence-based quantification. We detail two robust protocols: (1) conjugation to carrier proteins via N-Hydroxysuccinimide (NHS) ester chemistry for haptenization and antibody development, and (2) high-sensitivity quantification using the fluorogenic reagent, fluorescamine. The causality behind experimental choices, critical quality control steps, and considerations for downstream applications are discussed to ensure reliable and reproducible results for researchers in drug development and molecular biology.

Introduction and Reactivity Profile of MDIA

1-Methyl-4,5-dihydro-1h-imidazol-2-amine (MDIA) is a small molecule characterized by a cyclic guanidinium core. Guanidinium-containing compounds are prevalent in biologically active molecules and pharmaceuticals. The analysis of such small molecules in complex biological samples often requires derivatization to append a reporter tag or to conjugate them to larger biomolecules for immunological detection.[1]

The hydrobromide salt of MDIA is typically a stable, crystalline solid, readily soluble in aqueous buffers.

PropertyValueSource
Chemical Name 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide[2]
CAS Number 34122-57-1[2]
Molecular Formula C₄H₁₀BrN₃[2]
Molecular Weight 180.05 g/mol [2]
Core Reactive Group Exocyclic Primary Amine (-NH₂)N/A
Secondary Functional Group Cyclic GuanidiniumN/A

Causality of Reactivity: The key to derivatizing MDIA lies in its exocyclic primary amine. This amine serves as a potent nucleophile, especially when deprotonated. The core challenge in designing derivatization strategies is managing the reaction pH. The guanidinium group is strongly basic (pKa typically >12), meaning the entire molecule is positively charged at physiological pH. To render the primary amine nucleophilic for reactions like acylation, the pH of the reaction buffer must be raised sufficiently to deprotonate the -NH₃⁺ group to -NH₂. However, excessively high pH can lead to the rapid hydrolysis of common derivatizing reagents, such as NHS esters.[3] Therefore, a carefully optimized alkaline buffer system (typically pH 8.0-9.0) is essential to balance amine reactivity with reagent stability.

Strategic Objectives of MDIA Derivatization

The decision to derivatize MDIA is driven by the specific requirements of the bioassay. The primary goals are typically to introduce a new functionality that the parent molecule lacks.

G cluster_goals Derivatization Goals cluster_methods Derivatization Method cluster_apps Bioassay Application MDIA MDIA Core Molecule goal1 Enable Immunodetection MDIA->goal1 goal2 Enable Quantification MDIA->goal2 method1 Conjugation Chemistry (e.g., NHS Ester Acylation) goal1->method1 method2 Fluorogenic Labeling (e.g., Fluorescamine) goal2->method2 app1 ELISA, Western Blot, Antibody Development method1->app1 app2 High-Throughput Screening, Pharmacokinetic Studies method2->app2

Caption: Logical workflow for selecting an MDIA derivatization strategy.

Protocol 1: Fluorescent Labeling and Protein Conjugation via NHS Ester Acylation

This protocol details the conjugation of MDIA to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), using a fluorescently-tagged NHS ester. The resulting conjugate can be used as an immunogen to generate antibodies specific for MDIA or as a tracer in competitive immunoassays.

Principle: N-hydroxysuccinimide (NHS) esters are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary amines to form stable, covalent amide bonds.[4] The reaction is most efficient at a slightly alkaline pH where the primary amine is deprotonated.[3]

G NHS Ester Reaction with MDIA MDIA 1-Methyl-4,5-dihydro-1h-imidazol-2-amine (MDIA) H₂N-R Intermediate Tetrahedral Intermediate MDIA->Intermediate Nucleophilic Attack NHSEster Fluorescent NHS Ester Fluorophore-CO-O-NHS NHSEster->Intermediate Product Stable Amide Conjugate Fluorophore-CO-NH-R Intermediate->Product Collapse & NHS Release NHS NHS Leaving Group Intermediate->NHS

Caption: Reaction mechanism of MDIA with an NHS ester.

Materials and Reagents
  • 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide (MDIA)

  • Fluorescein Isothiocyanate N-hydroxysuccinimide ester (FITC-NHS) or other amine-reactive fluorescent NHS ester

  • Carrier Protein (e.g., BSA, KLH)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. (Amine-free buffers are critical; do not use Tris or glycine).[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO).

Step-by-Step Conjugation Protocol
  • Prepare Carrier Protein: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a final concentration of 10 mg/mL.

  • Prepare MDIA Solution: Dissolve MDIA hydrobromide in Conjugation Buffer to a concentration of 10 mM. The buffer will neutralize the hydrobromide and help deprotonate the amine.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the FITC-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock (e.g., 10 mg/mL). NHS esters are moisture-sensitive.[5]

  • Reaction Setup:

    • Combine the carrier protein solution and the MDIA solution. A common molar ratio for hapten-carrier conjugation is 20-40 haptens per protein molecule.[6]

    • Slowly add the calculated volume of the FITC-NHS ester solution to the protein-MDIA mixture while gently stirring. The final concentration of organic solvent (DMF/DMSO) should not exceed 10% (v/v) to prevent protein denaturation.[3]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted NHS ester.[3]

  • Purification: Remove unreacted MDIA, quenched NHS ester, and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Alternatively, perform extensive dialysis against PBS (3 changes of buffer over 24-48 hours).

Self-Validation and Quality Control
  • Confirmation of Conjugation: Successful conjugation can be confirmed by UV-Vis spectrophotometry. The purified conjugate should exhibit absorbance peaks corresponding to both the protein (approx. 280 nm) and the fluorescent label (e.g., ~495 nm for FITC).

  • Degree of Labeling (DOL): The ratio of fluorophore to protein can be calculated to ensure consistency between batches. This requires measuring the absorbance of the conjugate at 280 nm and the λmax of the dye.

Protocol 2: High-Sensitivity Quantification with Fluorescamine

This protocol describes a rapid and sensitive method for quantifying MDIA in solution, which is ideal for high-throughput screening (HTS) or process analytics.

Principle: Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines at room temperature to form a highly fluorescent pyrrolinone product.[7] Excess reagent is hydrolyzed to non-fluorescent products, eliminating the need for a removal step and resulting in a low-background assay.[8]

G Fluorescamine Reaction with MDIA MDIA MDIA Primary Amine H₂N-R Product Fluorescent Pyrrolinone Product MDIA->Product Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->Product Rapid Reaction (pH 9)

Caption: Fluorogenic reaction of MDIA with fluorescamine.

Materials and Reagents
  • MDIA hydrobromide (for standards)

  • Assay Buffer: 0.1 M Borate Buffer, pH 9.0.

  • Fluorescamine Stock Solution: 3 mg/mL in anhydrous acetone or DMSO. Prepare fresh and protect from light and moisture.[7][9]

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorescence microplate reader (Excitation ≈ 380-390 nm, Emission ≈ 470-475 nm).[10][11]

Microplate Assay Protocol
  • Prepare MDIA Standards: Prepare a series of MDIA standards (e.g., from 1 µM to 100 µM) by serially diluting a concentrated stock in the Assay Buffer.

  • Sample Preparation: Dilute unknown samples containing MDIA in the Assay Buffer to fall within the range of the standard curve.

  • Plate Layout:

    • Pipette 75 µL of each standard, unknown sample, and a buffer blank into separate wells of the 96-well plate.[11]

  • Reaction Initiation:

    • Using a multichannel pipette, add 25 µL of the Fluorescamine Stock Solution to all wells.[11]

    • Mix immediately by shaking the plate for 10-20 seconds.

  • Incubation: Incubate the plate at room temperature for 5 to 15 minutes, protected from light.[7][11]

  • Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~380 nm and emission to ~470 nm.

Data Analysis and Interpretation
  • Subtract the average fluorescence intensity of the blank wells from all standard and sample readings.

  • Plot the blank-corrected fluorescence intensity of the standards versus their known concentrations.

  • Perform a linear regression analysis to generate a standard curve.

  • Calculate the concentration of MDIA in the unknown samples by interpolating their fluorescence values from the standard curve.

Sample Data Table for Standard Curve:

MDIA Conc. (µM)Raw Fluorescence (RFU)Blank-Corrected RFU
0 (Blank)1500
1650500
526452495
1051605010
251264012490
502515525005
1004915049000

Critical Considerations for Downstream Bioassays

  • Assay Interference: The highly basic guanidinium group can interfere with certain biochemical assays. For instance, guanidine hydrochloride is a known interfering substance in the bicinchoninic acid (BCA) protein assay, as it can chelate copper ions.[12][13] Researchers must validate the compatibility of derivatized MDIA with their chosen assay platform.

  • Steric Hindrance: The addition of a bulky fluorescent tag or conjugation to a large protein can sterically hinder the interaction of the MDIA core with its biological target (e.g., an antibody or enzyme). It is crucial to assess whether the derivatization impacts the molecule's biological activity or binding affinity.

  • Linker Chemistry: For conjugation applications, the choice of linker can be critical. While direct acylation is straightforward, using a bifunctional linker with a spacer arm can improve the accessibility of the hapten for antibody recognition.

Conclusion

The chemical derivatization of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is a critical step for enabling its robust analysis in various bioassay formats. By targeting the molecule's primary amine with established reagents like NHS esters and fluorescamine, researchers can create conjugates for immunoassay development or establish sensitive quantification methods. Success hinges on the careful control of reaction pH to maximize amine nucleophilicity while preserving reagent integrity. The protocols and principles outlined in this guide provide a validated framework for the successful modification and application of MDIA in research and drug development.

References

  • Lead Sciences. 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. Available from: [Link]

  • PubChem. 1-Methyl-1H-imidazol-2-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Wu, Y., et al. (2021). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. ChemMedChem. Available from: [Link]

  • Kimbrough, C. W., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • ResearchGate. Scheme 4. (a) 1-Methyl-2-imidazolinethiol, K 2 CO 3 , acetone, reflux.... Available from: [Link]

  • Thompson, S. (2004). Small-molecule-protein conjugation procedures. Methods in Molecular Medicine. Available from: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis. Available from: [Link]

  • ACS Publications. Selective Acylation of Primary Amines in Peptides and Proteins. Available from: [Link]

  • Jena Bioscience. Fluorescent Amine Protein Labeling. Available from: [Link]

  • Interchim. Fluorescamine. Available from: [Link]

  • The Native Antigen Company. (2020). The Why and How of Protein Conjugation. Available from: [Link]

  • G-Biosciences. How to Deal with Interfering Agents in Protein Estimation Assays. Available from: [Link]

Sources

Application Note: Development of Selective Receptor Binding Assays using 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026


) and 

-Adrenergic Receptors

Abstract & Introduction

The discrimination between


-adrenergic receptors (

-AR) and Imidazoline receptors (

) is a critical challenge in neuropharmacology and cardiovascular drug development. While structurally related, these receptors mediate distinct physiological outcomes:

-AR activation is associated with sedation and analgesia, whereas

-imidazoline receptor activation in the rostral ventrolateral medulla (RVLM) lowers blood pressure without significant sedation.

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (an N-methylated amino-imidazoline derivative) serves as a pivotal reference ligand for dissecting these signaling pathways. Its structural homology to endogenous ligands (agmatine) and synthetic drugs (clonidine, moxonidine) makes it an ideal tool for developing competitive binding assays aimed at screening novel antihypertensive agents with reduced side-effect profiles.

This Application Note details the protocol for using 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide to establish a high-fidelity receptor binding assay, specifically designed to mask


-AR sites and isolate Imidazoline receptor binding events.

Mechanism of Action & Assay Logic

To develop a "novel" assay, one must understand the competitive landscape. Most imidazoline ligands bind promiscuously to both


-AR and I-receptors.
  • The Challenge: Differentiating the hypotensive

    
     signal from the sedative 
    
    
    
    signal.
  • The Solution: Use a "Masking" strategy. By saturating

    
    -ARs with a specific antagonist (or agonist like epinephrine/norepinephrine which binds 
    
    
    
    but not I-receptors), the remaining binding of our radioligand can be attributed to the Imidazoline receptor.
Diagram 1: Receptor Selectivity & Signaling Pathways

ReceptorSignaling cluster_Alpha Alpha-2 Adrenergic Pathway (Sedative Side Effects) cluster_Imidazoline I1-Imidazoline Pathway (Therapeutic Target) Ligand Imidazoline Ligand (e.g., 1-Methyl-4,5-dihydro...) A2AR α2-Adrenergic Receptor Ligand->A2AR High Affinity I1R I1-Imidazoline Receptor Ligand->I1R High Affinity Gi Gi Protein A2AR->Gi cAMP ↓ cAMP Gi->cAMP Sedation Sedation & Analgesia cAMP->Sedation PC_PLC PC-PLC Activation I1R->PC_PLC DAG ↑ DAG PC_PLC->DAG BP ↓ Blood Pressure (Sympathoinhibition) DAG->BP

Caption: Dual signaling pathways of Imidazoline ligands. The assay protocol aims to isolate the Green pathway (I1) by masking the Red pathway (


).

Material Preparation

Compound Handling[1]
  • Compound: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide[1][2][3]

  • CAS: 34122-57-1[1]

  • Molecular Weight: ~180.05 g/mol [2]

  • Storage: Desiccate at -20°C. Hygroscopic.

  • Solubility: Highly soluble in water and DMSO.

Stock Solution Protocol
  • Primary Stock (10 mM): Dissolve 1.8 mg of compound in 1 mL of DMSO or deionized water. Vortex for 30 seconds.

  • Working Standards: Serially dilute in Assay Buffer (not water) to create a concentration range from

    
     M to 
    
    
    
    M.
Buffer Formulations
  • Lysis Buffer (Hypotonic): 5 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 4°C.

  • Assay Buffer (Binding): 50 mM Tris-HCl, 0.5 mM MgCl₂, pH 7.4.

    • Note: Avoid phosphate buffers as they can inhibit imidazoline binding in some tissue preparations.

Experimental Protocols

Protocol A: Membrane Preparation (Rat Kidney or PC12 Cells)

Causality: Rat kidney is rich in


 and 

sites. PC12 cells express

but lack

-ARs, making them a "clean" system for validation.
  • Dissection: Harvest rat kidney cortex (or pellet PC12 cells).

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Lysis Buffer using a Polytron (setting 6, 2 x 10 sec).

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

  • Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in Assay Buffer and re-centrifuge (40,000 x g, 20 min) to remove endogenous ligands.

  • Storage: Resuspend final pellet in Assay Buffer (approx. 1-2 mg protein/mL). Flash freeze in liquid nitrogen if not using immediately.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine for the 

receptor by displacing a radioligand.

Reagents:

  • Radioligand: [³H]-Clonidine (binds

    
     + 
    
    
    
    ) OR [³H]-Moxonidine (selective
    
    
    ).
  • Masking Agent: 10 µM Epinephrine (Blocks

    
     sites; does not bind 
    
    
    
    ).
  • Non-Specific Binding (NSB) Definer: 10 µM Phentolamine.

Workflow:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Total Volume 250 µL):

    • 25 µL Competition Ligand (1-Methyl-4,5-dihydro... at varying concentrations).

    • 25 µL Masking Agent (Epinephrine, final 10 µM) - Crucial for I1 specificity.

    • 25 µL Radioligand ([³H]-Clonidine, final 1-2 nM).

    • 175 µL Membrane Suspension (20-50 µg protein).

  • Incubation: Incubate for 45 minutes at 25°C .

    • Why? Imidazoline binding is reversible but slower than adrenergic binding. 25°C preserves receptor integrity better than 37°C for this class.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold Assay Buffer.

  • Detection: Dry filters, add scintillation cocktail, and count (LSC).

Diagram 2: Experimental Workflow

AssayWorkflow Start Start: Membrane Prep Mix Reaction Mix: Membranes + [3H]-Ligand + Mask (Epinephrine) + Test Compound Start->Mix Incubate Incubation 45 min @ 25°C Mix->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Scintillation Counting (CPM Data) Wash->Count

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Interpretation

Convert raw CPM (Counts Per Minute) to specific binding and calculate affinity constants.

Calculations
  • Specific Binding: Total Binding (no competitor) - Non-Specific Binding (with 10 µM Phentolamine).

  • % Inhibition:

    
    
    
  • 
     Determination:  Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).
    
    
    
    
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
       = Radioligand concentration (nM)
      
    • 
       = Dissociation constant of radioligand (determined previously via Saturation Binding).
      
Expected Results Table
ParameterI1-Receptor (Masked)Alpha-2 AR (Unmasked)Interpretation

(Moxonidine)
Low nM (High Affinity)High nM (Low Affinity)Selective for I1

(Test Cmpd)
Determine Determine If ratio > 100, compound is selective.
Hill Slope ~1.0~1.0Indicates 1:1 binding stoichiometry.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filters.Pre-soak filters in 0.3-0.5% Polyethyleneimine (PEI) for 1 hour.
Low Signal Receptor degradation.Ensure protease inhibitors are used during prep; keep membranes on ice.
No Displacement Incorrect concentration range.Widen test compound range (e.g.,

to

M).
Mixed Binding Curve Incomplete masking.Increase Epinephrine concentration to 100 µM to fully block

.

References

  • Ernsberger, P., et al. (1990). "Characterization and visualization of I1-imidazoline sites in rat kidney." Journal of Pharmacology and Experimental Therapeutics.

  • Michel, M.C., & Ernsberger, P. (1992). "Keeping an eye on the I site: imidazoline-preferring receptors." Trends in Pharmacological Sciences.

  • Parini, A., et al. (1996). "The imidazoline receptor: a new therapeutic target?" New England Journal of Medicine.

  • Regunathan, S., & Reis, D.J. (1996). "Imidazoline receptors and their endogenous ligands." Annual Review of Pharmacology and Toxicology.

  • Fluidic Sciences. (2025).[4] "Ligand Binding Assays: Definitions, Techniques, and Tips." Fluidic Sciences Application Notes.

Disclaimer: This protocol is for research use only. 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide should be handled according to MSDS safety standards.

Sources

Application Note: Strategic Functionalization of the 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The 1-Methyl-4,5-dihydro-1H-imidazol-2-amine scaffold (often referred to as 2-amino-1-methylimidazoline) represents a privileged pharmacophore in medicinal chemistry. It serves as a structural mimic of the guanidine moiety found in creatine and arginine, making it critical for the development of:

  • Creatine Analogs: Such as cyclocreatine for bioenergetic modulation [1].[1]

  • Alpha-Adrenergic Agonists: Clonidine-like structures for hypertension and pain management [2].

  • Kinase Inhibitors: Scaffolds where the guanidine-mimic forms key hydrogen bonds in the ATP binding pocket.

The Reactivity Paradox

Functionalizing this scaffold is non-trivial due to tautomeric ambiguity . The molecule exists in equilibrium between the amino-imidazoline and imino-imidazolidine forms. Furthermore, the N1-methyl group locks one nitrogen, forcing the double bond to fluctuate between the N3 ring nitrogen and the exocyclic amine.

  • Nucleophilic Competition: Both the exocyclic amine (

    
    ) and the endocyclic nitrogen (
    
    
    
    , N3) are nucleophilic.
  • Basicity: The scaffold is highly basic (

    
    ), often requiring specific neutralization strategies during purification [3].
    
Visualizing the Reactivity Landscape

The following diagram illustrates the tautomeric forms and the resulting reactive sites.

Reactivity TautomerA Amino-Imidazoline (Endocyclic Double Bond) TautomerB Imino-Imidazolidine (Exocyclic Double Bond) TautomerA->TautomerB  Equilibrium   Prod_Endo Endo-N Functionalization (Kinetic/Quaternization) TautomerA->Prod_Endo  Attack via N3   Prod_Exo Exo-N Functionalization (Thermodynamic) TautomerB->Prod_Exo  Deprotonation + Attack   Electrophile Electrophile (E+)

Figure 1: Tautomeric equilibrium determines the regioselectivity of electrophilic attack. Strong bases favor the exocyclic imino form, leading to N-exo functionalization.

Protocol A: De Novo Synthesis of the Core

Use this protocol to construct the scaffold from primary materials. This is superior to buying the reagent if isotopic labeling or specific purity is required.

Principle: Cyclization of N-methylethylenediamine with a guanidinylation agent. While Cyanogen Bromide (CNBr) is classic, S-methylisothiourea is preferred for safety and yield in scale-up contexts [4].

Materials
  • N-methylethylenediamine (1.0 equiv)

  • S-methylisothiourea hemisulfate (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Water

  • Base: Catalytic DMAP (optional) or reflux conditions

Step-by-Step Methodology
  • Preparation: Dissolve S-methylisothiourea hemisulfate (10 mmol) in minimal water (5 mL).

  • Addition: Add N-methylethylenediamine (10 mmol) dropwise. Note: Evolution of methyl mercaptan (MeSH) will occur. This gas is toxic and foul-smelling. Use a bleach trap on the exhaust line.

  • Reflux: Heat the mixture to reflux (80–100 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH). The product is highly polar (low

      
      ).
      
  • Workup:

    • Concentrate the solution under reduced pressure to remove water and residual MeSH.

    • The residue is the sulfate salt. To obtain the free base, pass through a column of Dowex 1X8 (OH- form) or neutralize with NaOMe in MeOH and filter off Na2SO4.

  • Purification: Recrystallize from EtOH/Et2O.

Validation Criteria:

  • 1H NMR (D2O): Distinct singlets for N-Me (~2.8 ppm) and the CH2-CH2 backbone (~3.5 ppm multiplets).

  • MS (ESI): [M+H]+ = 114.1.

Protocol B: Regioselective N-Functionalization

Use this protocol to attach acyl, sulfonyl, or alkyl groups to the exocyclic nitrogen.

Challenge: Direct alkylation often leads to quaternization at


 (N3). To functionalize the exocyclic nitrogen, we must exploit the acidity of the N-H bond using a strong base to form the anion, which directs electrophiles to the exocyclic position via charge localization [5].
Materials
  • 1-Methyl-4,5-dihydro-1H-imidazol-2-amine (Free base)

  • Electrophile (e.g., Benzoyl chloride, Tosyl chloride)

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology
  • Activation:

    • Flame-dry a round-bottom flask under Argon.

    • Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

    • Add the imidazoline scaffold (1.0 equiv) slowly. Stir for 30 min at 0 °C -> RT.

    • Observation: Evolution of H2 gas indicates anion formation. The solution often turns yellow/orange.

  • Coupling:

    • Cool back to 0 °C.

    • Add the electrophile (1.1 equiv) dropwise.

    • Mechanistic Note: The hard nucleophile (anion) prefers the hard electrophile (carbonyl/sulfonyl) at the exocyclic nitrogen.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated NH4Cl (carefully).

    • Extract with EtOAc (3x).[2]

    • Critical Step: The product may be pH sensitive. Wash organic layer with brine, not acid.

  • Purification: Flash chromatography.

    • Stationary Phase: Neutralized Silica (pre-wash with 1% Et3N in Hexanes).

    • Eluent: DCM/MeOH gradient.

ParameterCondition A (Acylation)Condition B (Sulfonylation)
Base NaH or LiHMDSEt3N or DIPEA (Milder)
Temp 0 °C to RTRT to 40 °C
Solvent THFDCM
Yield 65-80%75-90%
Major Isomer N-ExoN-Exo

Protocol C: C-Functionalization (De Novo Strategy)

Direct C-H functionalization of the saturated ring is kinetically difficult. The industry standard is to synthesize the substituted core from amino acid precursors.

Workflow:

  • Precursor Selection: Start with an N-methyl amino acid (e.g., N-methyl-alanine for C4-methyl).

  • Amidation: Convert to the amino-amide.

  • Reduction: Reduce to the substituted diamine (e.g., using LiAlH4).

  • Cyclization: Use Protocol A (CNBr or S-methylisothiourea).

SynthesisWorkflow Start N-Methyl Amino Acid Step1 Amidation (NH3/EDC) Start->Step1 Step2 Reduction (LiAlH4) Step1->Step2 Intermed Substituted N-Me-Diamine Step2->Intermed Cyclization Cyclization (CNBr/Isothiourea) Intermed->Cyclization Final C-Functionalized Imidazoline Core Cyclization->Final

Figure 2: The preferred route for introducing substituents at the C4/C5 positions is via pre-functionalized diamine precursors.

Troubleshooting & Optimization

Issue: Low Solubility in Organic Solvents
  • Cause: The imidazoline core is highly polar and forms tight H-bond networks.

  • Solution: Use "super-solvents" like HFIP (Hexafluoroisopropanol) for reactions, or protect the exocyclic amine with a Boc group (Boc2O, TEA) to increase lipophilicity for intermediate steps.

Issue: Hydrolysis of the Guanidine Core
  • Cause: The cyclic guanidine motif is susceptible to hydrolysis under strongly acidic aqueous conditions at high temperatures.

  • Solution: Avoid heating in dilute HCl. If salt formation is needed, use anhydrous HCl in Dioxane/Ether.

Issue: Regio-scrambling
  • Cause: Thermodynamic equilibration.

  • Solution: If the kinetic product (Endo-N) is observed, increase the steric bulk of the base (use LiHMDS instead of NaH) and lower the temperature to -78 °C to strictly favor the deprotonated exocyclic species.

References

  • Roberts, J. J., & Walker, J. B. (1983). Synthesis and accumulation of an extremely stable high-energy phosphate compound by muscle, heart, and brain of animals fed the creatine analog, 1-carboxyethyl-2-iminoimidazolidine (homocyclocreatine).[3] Archives of Biochemistry and Biophysics.

  • Ruffolo, R. R., et al. (1995). Alpha-adrenergic receptors: Molecular biology, biochemistry and pharmacology. Pharmacological Reviews.

  • Storey, B. T., et al. (1964). The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry.

  • Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
  • Avalos, M., et al. (1996). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates: Regioselectivity. The Journal of Organic Chemistry. (Analogous reactivity study confirming exocyclic vs endocyclic selectivity).

Sources

Application Note: Electrochemical Analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is a cyclic guanidine derivative with potential applications in pharmaceutical and medicinal chemistry.[1][2][3] The accurate and sensitive determination of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to traditional analytical techniques such as chromatography.[4] This application note provides a comprehensive guide to the electrochemical analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, detailing the underlying principles, experimental protocols, and data interpretation.

The core of the molecule's electrochemical activity lies in the cyclic guanidine and amine functionalities. The nitrogen atoms in the imidazole ring and the exocyclic amine group are susceptible to oxidation at a suitable electrode surface.[5][6] Understanding the electrochemical behavior of this compound is essential for developing robust analytical methods.

Principle of Electrochemical Detection

The electrochemical analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is based on its oxidation at a working electrode, typically a glassy carbon electrode (GCE). When a potential is applied, the amine and guanidine moieties can undergo an irreversible oxidation process, generating a measurable current that is proportional to the concentration of the analyte in the solution.[6][7]

The general mechanism for the electrochemical oxidation of aliphatic amines involves the initial formation of a radical cation, which can then undergo further reactions.[5] For primary and secondary amines, a deprotonation step following the initial oxidation can lead to the formation of a radical that may react with the electrode surface, potentially causing electrode fouling.[5][7] This is a critical consideration for the development of a reproducible analytical method.

Experimental Design and Causality

The choice of experimental parameters is critical for a successful electrochemical analysis. Here, we explain the reasoning behind the selection of each component and parameter.

Working Electrode: Glassy Carbon Electrode (GCE)

A Glassy Carbon Electrode is recommended due to its wide potential window, low background current, and relative inertness.[6][8] Its surface can be easily polished to ensure reproducibility between measurements. The carbon surface provides active sites for the oxidation of the amine groups.[7]

Reference and Counter Electrodes

A standard Ag/AgCl or Saturated Calomel Electrode (SCE) can be used as the reference electrode to provide a stable potential. A platinum wire is a suitable counter electrode to complete the electrical circuit.

Supporting Electrolyte

The supporting electrolyte is essential to increase the conductivity of the solution and minimize the iR drop. For the analysis of organic amines, a buffer solution is recommended to control the pH, as the electrochemical behavior of amines is highly pH-dependent. A phosphate buffer solution (PBS) or an acetate buffer solution in the pH range of 6-8 is a good starting point for optimization.[9] The concentration of the buffer should be in the range of 0.1 to 0.2 M.

Voltammetric Techniques
  • Cyclic Voltammetry (CV): This technique is ideal for initial characterization of the electrochemical behavior of the analyte. It provides information on oxidation potentials, reversibility of the reaction, and potential electrode fouling.[6]

  • Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV): These techniques are more sensitive than CV and are well-suited for quantitative analysis. They discriminate against background charging currents, resulting in improved signal-to-noise ratios and lower detection limits.

Protocols

Protocol 1: Preparation of Solutions
  • Stock Solution (1 mM): Accurately weigh an appropriate amount of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide and dissolve it in deionized water to prepare a 1 mM stock solution.

  • Supporting Electrolyte (0.1 M PBS, pH 7.4): Prepare a 0.1 M phosphate buffer solution by dissolving appropriate amounts of monosodium phosphate and disodium phosphate in deionized water and adjusting the pH to 7.4.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte to the desired concentrations (e.g., 1 µM to 100 µM).

Protocol 2: Electrochemical Measurements

Instrumentation: A standard potentiostat/galvanostat is required for all electrochemical measurements.

Electrode Preparation:

  • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

  • Rinse the electrode thoroughly with deionized water.

  • Soncate the electrode in deionized water and then in ethanol for 2 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

Cyclic Voltammetry (Qualitative Analysis):

  • Transfer 10 mL of a working standard solution (e.g., 100 µM) into the electrochemical cell.

  • Insert the GCE, Ag/AgCl reference electrode, and platinum counter electrode.

  • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., 0 V) to a final potential (e.g., +1.5 V) and back to the initial potential.

  • Optimize the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to study the reaction kinetics.

Differential Pulse Voltammetry (Quantitative Analysis):

  • Using the working standard solutions, record the differential pulse voltammograms.

  • Optimize the DPV parameters (e.g., pulse amplitude, pulse width, scan increment) to obtain the best signal-to-noise ratio.

  • Construct a calibration curve by plotting the peak current versus the concentration of the analyte.

Data Presentation

Table 1: Typical Experimental Parameters for Voltammetric Analysis

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (3M KCl)Ag/AgCl (3M KCl)
Counter Electrode Platinum WirePlatinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.4)0.1 M Phosphate Buffer (pH 7.4)
Potential Range 0 V to +1.5 V0 V to +1.5 V
Scan Rate 100 mV/s20 mV/s
Pulse Amplitude N/A50 mV
Pulse Width N/A50 ms
Scan Increment N/A4 mV

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the electrochemical analysis.

workflow cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Buffer Prepare Buffer Buffer->Standards Setup Assemble Electrochemical Cell Standards->Setup CV Cyclic Voltammetry (CV) Setup->CV DPV Differential Pulse Voltammetry (DPV) CV->DPV Peak_Analysis Peak Potential & Current Analysis DPV->Peak_Analysis Calibration Construct Calibration Curve Peak_Analysis->Calibration Quantification Quantify Unknown Sample Calibration->Quantification caption Experimental Workflow Diagram

Caption: A flowchart of the experimental procedure.

The logical relationship for determining the optimal pH for the analysis is depicted in the following diagram.

ph_optimization Start Start pH Optimization Prepare_Buffers Prepare Buffers (pH 5-9) Start->Prepare_Buffers Record_CV Record CV at each pH Prepare_Buffers->Record_CV Analyze Analyze Peak Current & Shape Record_CV->Analyze Optimal_pH Determine Optimal pH Analyze->Optimal_pH caption pH Optimization Logic

Caption: Logic for optimizing the pH of the supporting electrolyte.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating steps should be incorporated into the protocol:

  • Electrode Stability: After several scans, the GCE should be repolished to check for any significant decrease in the peak current, which would indicate electrode fouling. If fouling is observed, optimizing the solvent or using a modified electrode might be necessary.

  • Calibration Curve Linearity: A linear calibration curve with a correlation coefficient (R²) close to 0.99 indicates a reliable quantitative method within the tested concentration range.

  • Recovery Studies: Spike a blank matrix with a known concentration of the analyte and calculate the recovery to assess the accuracy of the method and the potential for matrix effects.

Conclusion

This application note provides a detailed protocol for the electrochemical analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide. By following these guidelines, researchers can develop a sensitive, rapid, and cost-effective method for the quantification of this compound. The key to a successful analysis lies in the careful optimization of experimental parameters, particularly the pH of the supporting electrolyte, and vigilant monitoring of the working electrode's performance.

References

  • Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Adenier, A., Chehimi, M. M., Gallardo, I., Pinson, J., & Vilà, N. (2004). Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces. Langmuir, 20(19), 8243–8253. [Link]

  • Masui, M., Sayo, H., & Tsuda, Y. (1968). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic, 533. [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-1-methyl-. Retrieved January 30, 2026, from [Link]

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. (1985). Journal of Medicinal Chemistry, 28(11), 1543-1552. [Link]

  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. Retrieved January 30, 2026, from [Link]

  • Deinhammer, R. S., Ho, M., Anderegg, J. W., & Porter, M. D. (1994). Electrochemical oxidation of amine-containing compounds: a route to the surface modification of glassy carbon electrodes. Langmuir, 10(4), 1306–1313. [Link]

  • Himmel, D., Kutt, A., & Leito, I. (2010). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Chemistry – A European Journal, 16(31), 9496-9507.
  • Zhang, W., et al. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. The Journal of Organic Chemistry, 86(5), 4165–4174. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 137-143. [Link]

  • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. (2021). ChemRxiv. [Link]

  • Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. (2021). Soft Matter, 17(4), 1045-1054. [Link]

  • Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023). Molecules, 28(12), 471. [Link]

  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. (2023). Industrial & Engineering Chemistry Research, 62(35), 14213–14225. [Link]

  • Electrochemical oxidation of amine-containing compounds: a route to the surface modification of glassy carbon electrodes. (1994). Langmuir, 10(4), 1306-1313. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions (temperature, solvent, catalyst) for 1-Methyl-4,5-dihydro-1h-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the GuanidineTech Application Support Center. Subject: Technical Guide for CAS 6972-76-5 (and related salts) Ticket ID: OPT-IMID-2024 Assigned Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary & Reaction Pathways

The synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine (also known as 2-amino-1-methylimidazoline) presents a classic trade-off between reaction speed and safety/environmental control. As a cyclic guanidine, the molecule is highly basic and typically isolated as a hydrobromide or hydroiodide salt to prevent ring-opening hydrolysis or oxidative degradation.

We support two primary validated workflows. Choose the pathway that best fits your lab's safety constraints and available reagents.

Reaction Pathway Diagram

ReactionPathways Start N-methylethylenediamine BrCN Route A: Cyanogen Bromide (Fast, High Yield, Toxic) Start->BrCN + BrCN Solvent: DCM/Toluene Temp: 0°C → RT SMe Route B: S-Methylisothiourea (Slower, Odorous, Safer) Start->SMe + S-Methylisothiourea Solvent: H2O/EtOH Temp: Reflux InterA Intermediate: N-cyanoamine BrCN->InterA Cyclization ProdA Product (HBr Salt) White/Off-white Solid InterA->ProdA Precipitation InterB Byproduct: Methanethiol (MeSH) SMe->InterB Elimination ProdB Product (HI/H2SO4 Salt) Crystalline Solid SMe->ProdB Crystallization

Figure 1: Comparison of the Cyanogen Bromide (von Braun type) and S-Methylisothiourea synthetic routes.

Optimization Parameters (Temperature, Solvent, Catalyst)

The following matrix summarizes the critical control points for maximizing yield and purity.

ParameterRecommended ConditionTechnical Rationale & Causality
Solvent Dichloromethane (DCM) or Toluene (Route A)Solubility Differential: The starting diamine is soluble in DCM, but the resulting guanidinium hydrobromide salt is insoluble.[1] This drives the reaction to completion via precipitation and simplifies workup to a mere filtration.
Water or Ethanol (Route B)[2][1]Polarity: S-methylisothiourea salts are water-soluble. Water is excellent for the reflux step, but Ethanol is preferred for crystallization during workup to remove the byproduct methanethiol.
Temperature 0°C to 25°C (Route A)Exotherm Control: The reaction with BrCN is highly exothermic. High temperatures (>40°C) lead to polymerization of BrCN and formation of colored impurities (yellow/brown oils) that are difficult to remove.[2][1]
Reflux (80-100°C) (Route B)Activation Energy: Displacement of the methylthio group (-SMe) is slow at room temperature. Reflux is required to drive the elimination of methanethiol gas.
Catalyst None (Route A)The amine itself acts as the nucleophile. Adding external base is discouraged as it can trigger BrCN polymerization or hydrolysis of the product.
pH Adjustment (Route B)While no catalytic metal is needed, maintaining a neutral-to-slightly-acidic pH prevents the hydrolysis of the isothiourea before it reacts.[1]

Validated Experimental Protocols

Protocol A: The Cyanogen Bromide Route (High Purity)

Best for: Small scale (<10g), high purity requirements, labs equipped for toxic handling.[2]

Safety Warning: Cyanogen Bromide is highly toxic and hydrolyzes to HCN. Work in a well-ventilated fume hood. Destroy waste with bleach.

  • Preparation: Dissolve N-methylethylenediamine (1.0 equiv) in anhydrous DCM (5 mL per mmol) in a round-bottom flask.

  • Addition: Cool the solution to 0°C (ice bath). Add a solution of Cyanogen Bromide (1.05 equiv) in DCM dropwise over 30 minutes.[2][1]

    • Why: Rapid addition causes localized heating and side-product formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. A thick white precipitate (the hydrobromide salt) will form.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold DCM and then diethyl ether to remove unreacted amines.

  • Drying: Dry under high vacuum. The product is hygroscopic; store in a desiccator.

Protocol B: The S-Methylisothiourea Route (Scalable)

Best for: Large scale (>50g), avoiding highly toxic reagents.[2][1]

  • Preparation: Dissolve S-methylisothiourea sulfate (or iodide) (1.0 equiv) in Water (3 mL per mmol).

  • Addition: Add N-methylethylenediamine (1.1 equiv).

  • Reaction: Attach a reflux condenser leading to a bleach trap (to neutralize the methanethiol smell). Reflux the mixture for 6–12 hours.

    • Monitoring: The reaction is complete when the evolution of foul-smelling gas ceases.

  • Workup: Evaporate the water under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from boiling Ethanol . The inorganic sulfate salts (if using sulfate) often precipitate first or are insoluble in hot EtOH, allowing for filtration before cooling to crystallize the product.[1]

Troubleshooting & FAQs

Q1: My product is a sticky yellow oil instead of a white solid. What happened?

  • Diagnosis: This is usually due to hygroscopicity or polymerization .

  • Fix:

    • Moisture: The hydrobromide salt absorbs water rapidly. Dissolve the oil in a minimum amount of hot ethanol and add diethyl ether until cloudy. Store in the freezer (-20°C) to induce crystallization.

    • Purity: If the oil is dark yellow/brown, you likely added BrCN too fast (Route A).[1] You must re-column (MeOH/DCM) or recrystallize, but yield will be lower.[2][1]

Q2: I see an impurity at ~160 ppm in the 13C NMR. What is it?

  • Diagnosis: This is likely the ring-opened urea derivative.

  • Cause: Exposure to high pH (base) in the presence of water. Cyclic guanidines hydrolyze to ureas under basic conditions.

  • Prevention: Do not wash the salt product with aqueous bicarbonate or hydroxide. If you need the free base, generate it in situ immediately before use, or use an ion-exchange resin (Amberlyst A-26) in methanol.[2][1]

Q3: The yield in Route B (Isothiourea) is lower than expected (<50%).

  • Diagnosis: Incomplete displacement of the methylthio group.

  • Fix: Ensure you are refluxing vigorously . Simply heating to 60°C is insufficient. The methanethiol must be driven out of the solution to shift the equilibrium (Le Chatelier’s principle).[1] Also, ensure your trap is not creating back-pressure.[2][1]

Q4: Can I use this product as a free base?

  • Technical Note: The free base of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is unstable upon prolonged storage; it tends to absorb CO2 from the air and hydrolyze.[1] We strongly recommend storing it as the Hydrobromide (HBr) or Hydroiodide (HI) salt and neutralizing only at the moment of the downstream reaction.[1]

References

  • Synthesis of S-methylisothiourea Sulfate: Shildneck, P. R.; Windus, W. Organic Syntheses, Coll.[2][1] Vol. 2, p. 411 (1943).[2][1] Link

  • General Cyclic Guanidine Synthesis (BrCN Route): Hageman, H. A.[2][1] The von Braun Cyanogen Bromide Reaction, Organic Reactions (1953).[2] Link[2][1]

  • Hydrolytic Stability of Imidazolines: Journal of Chemical Research, 2018, 42(12), 608-610.[2][1] Link[2][1]

  • Optimization of Guanidine Synthesis: Journal of Organic Chemistry, 2021, 86, 3546-3554.[2][1] Link[2][1]

  • Preparation of 2-Amino-2-imidazolines: European Patent EP0944603B1. Link

Sources

Minimizing byproduct formation in reactions with 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Welcome to the technical support resource for 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile cyclic guanidine reagent. Our focus is to provide actionable insights and troubleshooting strategies to minimize byproduct formation, thereby enhancing reaction yield, purity, and reproducibility.

The inherent reactivity of the guanidine moiety makes this compound a powerful tool in synthesis, but it also presents challenges.[1] This guide synthesizes mechanistic understanding with practical, field-proven advice to address the most common issues encountered during its application.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and fundamental reactivity of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

Q1: What is the role of the hydrobromide salt, and do I need to freebase the reagent before use?

A1: The hydrobromide salt significantly enhances the shelf-life and handling characteristics of the reagent by protonating the highly basic guanidine moiety, preventing degradation pathways such as dimerization or reaction with atmospheric CO₂.

It is almost always necessary to liberate the free base in situ for the reaction to proceed. The guanidinium hydrobromide is not sufficiently nucleophilic for most transformations. This is typically achieved by adding at least one equivalent of a suitable base to the reaction mixture. Direct use of the salt without a base will generally result in no reaction.

Q2: How should I store 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide?

A2: The compound should be stored in a tightly sealed container, protected from moisture and light, under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Hygroscopicity can introduce water, which may lead to hydrolytic byproducts under certain reaction conditions.

Q3: What are the main modes of reactivity for this reagent?

A3: The free base form of the reagent, 1-methyl-4,5-dihydro-1H-imidazol-2-amine, is a potent nucleophile and a strong, non-nucleophilic base (pKa of the conjugate acid is ~12-13). Its reactivity is primarily governed by the exocyclic nitrogen atom, which can participate in:

  • Guanylation Reactions: Acylation, sulfonation, or reaction with electrophiles at the exocyclic amine.

  • Nucleophilic Catalysis: Acting as a catalyst in reactions like Michael additions or esterifications.

  • Base-Catalyzed Reactions: Serving as a strong organic base to deprotonate substrates.

Understanding these roles is crucial for predicting potential side reactions.

Q4: Can I use any base to neutralize the hydrobromide salt?

A4: The choice of base is critical and reaction-dependent. A poorly chosen base is a common source of byproduct formation.

  • Avoid Strong Nucleophilic Bases: Hydroxide (e.g., NaOH, KOH) or alkoxide bases in protic solvents can promote the hydrolysis of the dihydroimidazole ring, leading to ethylenediamine derivatives.

  • Recommended Bases:

    • Inorganic Carbonates: K₂CO₃, Cs₂CO₃ are often suitable for their mildness and low nucleophilicity.

    • Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. DIPEA is more sterically hindered and less likely to compete as a nucleophile.

    • Strong, Non-Nucleophilic Bases: For deprotonating weakly acidic substrates, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

Troubleshooting Guide: Byproduct Formation

This guide provides a problem-oriented approach to identifying and mitigating common byproducts.

Problem 1: Low yield with significant recovery of starting material.

This issue often points to incomplete activation of the reagent or suboptimal reaction conditions.

Potential Cause Explanation & Solution
Insufficient Base The hydrobromide salt is acidic and will quench one equivalent of your nucleophilic reagent or substrate if the free base is not generated. Solution: Ensure at least 1.05 equivalents of a suitable base are added before or concurrently with the limiting reagent. Monitor the reaction mixture for the disappearance of the starting amine via TLC or LC-MS.
Inappropriate Solvent The polarity and protic nature of the solvent can dramatically affect reactivity. Protic solvents (e.g., methanol, ethanol) can solvate the nucleophile, reducing its reactivity, or participate in side reactions. Solution: Aprotic polar solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred. In some cases, non-polar solvents like Dichloromethane (DCM) may be used, but solubility can be an issue.[2]
Low Reaction Temperature Many guanylation reactions require thermal energy to overcome the activation barrier. Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-60 °C. Monitor carefully for the formation of degradation products at elevated temperatures.
Problem 2: Observation of a byproduct with a mass corresponding to (Reagent + Reagent - HBr).

This suggests self-condensation or dimerization of the reagent.

Potential Cause Explanation & Solution
High Concentration / Localized "Hot Spots" If the free base is generated at high concentration without a suitable electrophile present, it can potentially react with itself. Solution: Use a higher dilution (aim for a concentration of 0.1-0.5 M). Add the base or the reagent solution dropwise to the reaction mixture to avoid high local concentrations.
Excessive Base or Heat Strong bases or high temperatures can promote side reactions. Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. An organic base like DIPEA is often preferable to a very strong base if not required for substrate deprotonation.
Problem 3: Formation of a byproduct with a mass corresponding to the hydrolysis of the desired product or reagent.

This indicates the presence of water and conditions that favor hydrolysis.

Potential Cause Explanation & Solution
Wet Solvents or Reagents Water can act as a nucleophile, leading to the hydrolysis of the cyclic guanidine ring or sensitive functional groups on your substrate/product. Solution: Use anhydrous solvents. If necessary, dry reagents and glassware thoroughly before use. Store the 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in a desiccator.
Use of Hydroxide Bases As mentioned in the FAQs, bases like NaOH or KOH introduce both water and a strong nucleophile (HO⁻), which can attack the guanidinium carbon. Solution: Switch to a non-nucleophilic inorganic base (K₂CO₃) or an amine base (DIPEA).
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues related to byproduct formation.

G start Problem: Undesired Byproduct Formation analysis Step 1: Characterize Byproduct (LC-MS, NMR) start->analysis hydrolysis Hydrolysis Product? (M+18, Ring-Opened) analysis->hydrolysis dimer Dimerization Product? (2x Reagent Mass) analysis->dimer low_conversion Low Conversion / SM Recovery? analysis->low_conversion hydrolysis->dimer No sol_dry Solution: Use Anhydrous Solvents & Non-Hydroxide Base hydrolysis->sol_dry Yes dimer->low_conversion No sol_conc Solution: Lower Concentration & Dropwise Addition dimer->sol_conc Yes sol_base Solution: Check Base Stoichiometry (≥1 eq) & Optimize Temperature/Solvent low_conversion->sol_base Yes

Caption: Troubleshooting workflow for byproduct identification.

Experimental Protocols

Protocol 1: General Procedure for N-Guanylation of a Primary Amine

This protocol provides a robust starting point for the reaction of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide with an electrophile (e.g., an acyl chloride or sulfonyl chloride) to functionalize a primary amine substrate.

Materials:

  • Primary amine substrate

  • 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Electrophile (e.g., Benzoyl Chloride) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary amine substrate (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (to make a 0.2 M solution).

  • Reagent Addition: Add 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide (1.1 eq) to the solution. The mixture may be a slurry.

  • Base Addition: Add DIPEA (2.2 eq) dropwise over 5 minutes. Stir the mixture at room temperature for 15 minutes. The mixture should become homogeneous.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add a solution of the electrophile (e.g., Benzoyl Chloride, 1.0 eq) in DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by LC-MS or TLC.

  • Workup:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • DIPEA (2.2 eq): One equivalent neutralizes the hydrobromide salt, and the second equivalent scavenges the acid (e.g., HCl) produced during the reaction with the electrophile. Its steric bulk minimizes competitive N-acylation.

  • Dropwise addition at 0 °C: This controls the initial exotherm of the acylation reaction, preventing the formation of thermally-induced byproducts.

  • Aprotic Solvent (DCM): Prevents potential side reactions that could occur with protic solvents.

Protocol 2: Quality Control - Purity Assessment by ¹H NMR

It is crucial to assess the purity of the starting 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, as impurities can lead to unexpected byproducts.

Procedure:

  • Dissolve ~10 mg of the reagent in 0.75 mL of D₂O or DMSO-d₆.

  • Acquire a standard ¹H NMR spectrum.

  • Key Resonances (approximate, in D₂O):

    • ~3.9 ppm (t, 2H, -CH₂-N)

    • ~3.6 ppm (t, 2H, -CH₂-N=)

    • ~2.8 ppm (s, 3H, N-CH₃)

  • Analysis: Look for significant unidentifiable peaks or peaks corresponding to common solvents (e.g., ethyl acetate, DCM) which may indicate impure material. The absence of additional aliphatic or aromatic signals is a good indicator of high purity.

Mechanistic Insight: Desired vs. Side Reaction

The diagram below illustrates the desired nucleophilic attack of the free base versus the undesirable hydrolysis pathway.

G cluster_0 Desired Guanylation Pathway cluster_1 Undesired Hydrolysis Pathway reagent_hbr Reagent·HBr base + Base (- Base·HBr) reagent_hbr->base free_base Free Base (Nucleophile) base->free_base product Desired Product free_base->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->product Nucleophilic Attack reagent_hbr_hydro Reagent·HBr water + H₂O / OH⁻ reagent_hbr_hydro->water Attack at C2 byproduct Ring-Opened Byproduct water->byproduct

Caption: Competing reaction pathways for the guanidine reagent.

By carefully selecting anhydrous conditions and non-nucleophilic bases, the equilibrium can be heavily shifted towards the desired guanylation pathway.

References

  • The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. PubMed Central. [Link]

  • Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. [Link]

  • Syntheses of Cyclic Guanidine-Containing Natural Products. PubMed Central. [Link]

  • 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3. PubChem. [Link]

  • 1-Methyl-1H-imidazol-2-amine | C4H7N3. PubChem. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Metronidazole-impurities. Pharmaffiliates. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Guanidine. Wikipedia. [Link]

  • 1H-Imidazole, 4,5-dihydro-1-methyl- | C4H8N2. PubChem. [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

  • ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. Wiley Online Library. [Link]

  • 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Veeprho. [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2. PubChem. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address common issues and ensure the attainment of high-purity material essential for downstream applications.

Introduction

1-Methyl-4,5-dihydro-1H-imidazol-2-amine and its salts are important building blocks in medicinal chemistry, often incorporated into structures targeting a range of biological pathways.[1] The purity of this intermediate is critical, as even minor impurities can lead to side reactions, impact biological activity, and complicate data interpretation. This guide offers a systematic approach to identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide?

A1: The impurity profile is highly dependent on the synthetic route. Common synthesis pathways, such as the cyclization of N-methylethylenediamine with a cyanogen source, can introduce specific impurities.

Impurity ClassSpecific ExamplesRationale
Unreacted Starting Materials N-methylethylenediamine, Cyanogen bromideIncomplete reaction or improper stoichiometry.
Reaction Byproducts Oligomeric species, side-reaction productsDimerization or polymerization of reactants or intermediates.
Residual Solvents Ethanol, Isopropanol, Toluene, THFSolvents used during synthesis and initial workup.

Q2: My crude product is a sticky oil or a dark, discolored solid. What is the likely cause?

A2: This is a common issue and often points to the presence of residual solvents or hygroscopic impurities. The hydrobromide salt is generally a crystalline solid.[2] An oily consistency suggests that the material has not fully crystallized or is retaining solvents. Discoloration can arise from trace impurities that are highly colored or from slight degradation of the product or impurities.

Q3: Is recrystallization the best method for purifying this compound?

A3: For a salt like 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, recrystallization is often the most effective and scalable purification method.[3] It is designed to remove both soluble and insoluble impurities. However, for very complex mixtures or to remove closely related impurities, column chromatography may be necessary as a preliminary step.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting even trace impurities. A reversed-phase method is typically suitable.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired compound and identifying any structural analogs present as impurities.[6][7]

  • Melting Point: A sharp melting range close to the literature value (233-234 °C) is a good indicator of high purity.[2]

Troubleshooting Guide

Issue 1: The compound "oils out" during recrystallization and does not crystallize upon cooling.

This is a frequent challenge in crystallization, where the solute separates from the solution as a liquid rather than a solid.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out during recrystallization.

Issue 2: Poor recovery of the product after recrystallization.

Low yield can be due to several factors related to the solubility of the compound in the chosen solvent system.

Possible CauseExplanationRecommended Solution
Excessive Solvent Use The compound remains in the mother liquor even after cooling because the solution is not sufficiently saturated.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
High Solubility in Cold Solvent The chosen solvent is too good at dissolving the compound, even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures, or use a two-solvent system where the compound is less soluble in the second (anti-solvent).
Premature Crystallization The product crystallizes in the filter paper during hot filtration to remove insoluble impurities.Use a heated filter funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.[4]
Issue 3: HPLC analysis shows multiple peaks, indicating impurities.

When HPLC reveals the presence of impurities, a systematic approach to method development can improve separation and allow for isolation if preparative HPLC is an option.

HPLC Troubleshooting Workflow:

Caption: Workflow for optimizing HPLC separation of impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water System

This is a robust starting point for the purification of amine hydrobromide salts.

Materials:

  • Crude 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

  • Isopropanol (or Ethanol)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of isopropanol to create a slurry.

  • Heat the slurry to a gentle boil with stirring.

  • Slowly add more hot isopropanol until the solid just dissolves.

  • To the hot solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot isopropanol to redissolve the turbidity, resulting in a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This method provides a baseline for assessing the purity of the final product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Volumetric flasks and pipettes

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Prepare a stock solution of the purified solid in water at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to a working concentration of about 0.1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram.

  • Integrate the peaks to determine the area percent purity.

References

  • SIELC Technologies. (2018). Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tabatabaee, M., Ghassemzadeh, M., & Josheph, C. (2016). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1645–1648. Retrieved from [Link]

  • D'hooghe, M., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2020). Synthesis and biological evaluation of some imidazoline derivatives. ResearchGate. Retrieved from [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved from [Link]

  • Chandorkar, J. G. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. PharmaTutor, 1(1). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • IUCrData. (2016). 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzenesulfonate. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 2-Aminoimidazoles. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). 2-Aminoimidazoles in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The superimposed ¹H NMR spectra of (a) the free N-methylimidazole.... Retrieved from [Link]

  • MDPI. (2022). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • MDPI. (2024). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Retrieved from [Link]

  • Repositório da Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide and Other Cyclic Guanidine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, a representative 2-aminoimidazoline, and other key cyclic guanidine analogs. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to facilitate informed decisions in research and development.

Introduction to Cyclic Guanidines: A Scaffold of Diverse Bioactivity

The cyclic guanidine moiety is a privileged structural motif in medicinal chemistry, bestowing upon molecules a unique combination of basicity, hydrogen bonding capability, and conformational rigidity. This has led to the development of a vast array of synthetic and natural products with a wide spectrum of biological activities.[1] These compounds are known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and bacterial enzymes.[2][3]

This guide will focus on two key areas of activity for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide and its analogs: modulation of adrenergic and imidazoline receptors, and antimicrobial efficacy. By presenting a side-by-side comparison with well-characterized compounds, we aim to provide a clear perspective on its potential pharmacological profile.

Part 1: Modulation of Adrenergic and Imidazoline Receptors

Many cyclic guanidines, particularly those with a 2-aminoimidazoline core, are known to interact with α-adrenergic and imidazoline receptors. These receptors play crucial roles in neurotransmission and cardiovascular regulation.

Comparative Receptor Binding Affinity
Compoundα₂-Adrenergic Receptor Kᵢ (nM)Imidazoline I₁ Receptor Kᵢ (nM)Selectivity (α₂/I₁)Reference
Clonidine~8.9<10~1[4][5]
Moxonidine~460~14~0.03[6][7]
Rilmenidine~2440~7.1~0.003[8]
GuanabenzData not availableData not availableData not available
Cirazoline>10,000 (antagonist)~12.9 (pKi 7.9)-[1][9]
IdazoxanPotent AntagonistPotent Ligand-[10]

Analysis: The data reveals a spectrum of affinities and selectivities among these analogs. Clonidine exhibits high affinity for both α₂-adrenergic and I₁-imidazoline receptors.[4][5] In contrast, second-generation antihypertensive agents like moxonidine and rilmenidine show significantly higher selectivity for the I₁-imidazoline receptor, which is believed to contribute to their improved side-effect profile.[7][8][11] Cirazoline is a potent α₁-adrenergic agonist with high affinity for imidazoline receptors but acts as an α₂-adrenergic antagonist.[1][9] The structural variations among these molecules, such as the nature of the aromatic substituent and the bridge connecting it to the cyclic guanidine core, are key determinants of their receptor binding profiles.

Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is fundamental to elucidating the mechanism of action of these compounds.

  • α₂-Adrenergic Receptor Signaling: Activation of α₂-adrenergic receptors, which are Gαi-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

alpha2_signaling cluster_membrane Plasma Membrane Agonist α₂-Agonist (e.g., Clonidine) Receptor α₂-Adrenergic Receptor Agonist->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates

α₂-Adrenergic Receptor Signaling Pathway
  • I₁-Imidazoline Receptor Signaling: The signaling pathway for the I₁-imidazoline receptor is less definitively characterized but is understood to be distinct from the α₂-adrenergic pathway. Evidence suggests it may involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG) and subsequent activation of protein kinase C (PKC) isoforms.[9][14]

i1_signaling cluster_membrane Plasma Membrane Agonist I₁-Agonist (e.g., Moxonidine) Receptor I₁-Imidazoline Receptor Agonist->Receptor Binds PC_PLC PC-PLC Receptor->PC_PLC Activates DAG Diacylglycerol PC_PLC->DAG Hydrolyzes PC Phosphatidylcholine PC->PC_PLC PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Sympatho-inhibition) PKC->Response Phosphorylates

I₁-Imidazoline Receptor Signaling Pathway

Part 2: Antimicrobial Activity

Recent research has highlighted the potential of 2-aminoimidazole derivatives as a novel class of antimicrobial agents, particularly for their ability to inhibit and disperse bacterial biofilms.[15][16]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The table below presents MIC values for various 2-aminoimidazole analogs against representative Gram-positive and Gram-negative bacteria.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
2-Amino-4(5)-phenylimidazoleModerate activityData not availableData not available[3]
2-Amino-4(5)-(4-biphenylyl)-imidazole HClSubstantial activity against S. mutansData not availableData not available[3]
2-AIT Conjugate 1>150 (non-bactericidal)>150 (non-bactericidal)>150 (non-bactericidal)[15]
2-AI H10>50 (non-bactericidal)Data not available>50 (non-bactericidal)[16]

Analysis: The available data suggests that the antimicrobial activity of 2-aminoimidazoles is highly dependent on their substitution pattern. While some derivatives exhibit direct bactericidal or bacteriostatic effects, others, like the 2-AIT conjugate 1 and H10, are non-bactericidal but demonstrate potent antibiofilm and antibiotic-sensitizing activities.[15][16][17] This synergistic effect with conventional antibiotics makes them particularly interesting candidates for combating drug-resistant infections. The specific MIC values for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide are not detailed in the provided literature, necessitating direct experimental evaluation for a definitive comparison.

Part 3: Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the Kᵢ of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., α₂-adrenergic or I₁-imidazoline receptors).

  • Radiolabeled ligand (e.g., [³H]clonidine for α₂-adrenergic receptors, [³H]idazoxan for imidazoline receptors).

  • Test compound (e.g., 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide) at various concentrations.

  • Binding buffer (specific composition depends on the receptor).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radiolabeled ligand in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

Receptor Binding Assay Workflow
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the MIC of a compound against a specific bacterial strain.[18][19][20][21][22]

Objective: To determine the lowest concentration of a test compound that inhibits visible bacterial growth.

Materials:

  • Test compound (e.g., 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide).

  • Bacterial strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria and medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

MIC Assay Workflow

Conclusion

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide belongs to the versatile class of cyclic guanidines, with potential activities as both a receptor modulator and an antimicrobial agent. While direct comparative data for this specific compound is limited in the current literature, analysis of its structural analogs provides a strong rationale for its investigation in these areas. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its performance against well-characterized compounds like clonidine, moxonidine, and various 2-aminoimidazole-based antimicrobial agents. Such studies will be crucial in defining the pharmacological profile of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide and determining its potential for further development.

References

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. MethodsX, 10, 102146.
  • Lazar, V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102511.
  • Sigma-Aldrich. 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.
  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18-23.
  • Saari, W. S., et al. (1983). alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines. Journal of Medicinal Chemistry, 26(12), 1769-1772.
  • Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895.
  • MolCore. (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol.
  • Gentili, F., et al. (1996). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. Journal of Medicinal Chemistry, 39(20), 4116-9.
  • Parini, A., et al. (1996). Selectivity of rilmenidine for I1-imidazoline-binding sites in rabbit proximal tubule cells. Journal of Hypertension, 14(5), 575-580.
  • de Oliveira, A. M., et al. (2016). New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation. European Journal of Pharmacology, 791, 719-726.
  • Wikipedia. Clonidine.
  • BMG LABTECH. (2024).
  • Microbe Investigations. (2023).
  • Timmermans, P. B., & van Zwieten, P. A. (1980). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 23(8), 914-921.
  • Worthington, R. J., et al. (2012). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 56(11), 5674-5682.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Sigma-Aldrich. 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.
  • Achmem. 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.
  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20.
  • ResearchGate. Imidazoline derivatives containing a 2-aminoimidazoline or an imidazoline ring which are known to interact with a-adrenergic receptors.
  • Wikberg, J. E., & Uhlén, S. (1990). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Journal of Medicinal Chemistry, 33(5), 1499-1506.
  • Richards, J. J., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections.
  • Schlicker, E., et al. (1989). Characteristics of the binding of the antihypertensive agent moxonidine to alpha 2-adrenoceptors in rat brain membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 339(4), 381-387.
  • IUPHAR/BPS Guide to PHARMACOLOGY. clonidine | Ligand Activity Charts.
  • Prichard, B. N. (1996). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of Cardiovascular Pharmacology, 27 Suppl 3, S38-48.
  • Göthert, M., et al. (1993). Involvement of Presynaptic Imidazoline Receptors in the Alpha 2-adrenoceptor-independent Inhibition of Noradrenaline Release by Imidazoline Derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(3), 271-279.
  • Dardonville, C., et al. (2011). New imidazoline/α(2)-adrenoceptors affecting compounds-4(5)-(2-aminoethyl)imidazoline (dihydrohistamine) derivatives. Synthesis and receptor affinity studies. Bioorganic & Medicinal Chemistry, 19(1), 156-167.
  • Wikipedia. Alpha-2 adrenergic receptor.
  • Wikipedia. Moxonidine.
  • Lanier, B., et al. (1995). [3H]cirazoline as a tool for the characterization of imidazoline sites. Journal of Pharmacology and Experimental Therapeutics, 274(1), 165-172.
  • Prichard, B. N. C. (2000). Pharmacology and Clinical Use of Moxonidine, a New Centrally Acting Sympatholytic Antihypertensive Agent. Journal of Human Hypertension, 14(Suppl 1), S37-S49.
  • Biedermann, J., et al. (1986). Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities. Journal of Medicinal Chemistry, 29(7), 1183-1188.
  • PubChem.
  • Pixorize. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE.
  • Ordway, G. A., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in the human brain. Neuropsychopharmacology, 23(5), 533-545.
  • QIAGEN. α-Adrenergic Signaling | GeneGlobe.
  • ResearchGate. (2015). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
  • PubChem. Clonidine.
  • Ernsberger, P., et al. (1991). Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area. European Journal of Pharmacology, 202(2), 171-177.
  • Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube.
  • ECHEMI. 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide Suppliers.
  • Reid, J. L. (1992). Distinctive Features of Rilmenidine Possibly Related to Its Selectivity for Imidazoline Receptors. American Journal of Hypertension, 5(4 Pt 2), 91S-98S.
  • Arnsten, A. F., et al. (1993). The alpha-1 adrenergic agonist, cirazoline, impairs spatial working memory performance in aged monkeys. Journal of Pharmacology and Experimental Therapeutics, 267(2), 660-666.
  • Bricca, G., et al. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European Journal of Pharmacology, 162(1), 1-9.
  • Li, M., et al. (2020). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 25(22), 5437.
  • Laurent, S., & Schmitt, H. (1988). Recent advances in the pharmacology of rilmenidine. Journal of Cardiovascular Pharmacology, 12 Suppl 5, S1-7.
  • Maczewski, M., & Mackiewicz, U. (2014). Alpha-2 adrenoceptors and imidazoline receptors in cardiomyocytes mediate counterbalancing effect of agmatine on NO synthesis and intracellular calcium handling. Cell Calcium, 56(4), 269-278.
  • Chapleo, C. B., et al. (1983). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Journal of Medicinal Chemistry, 26(6), 823-831.

Sources

Comparative analysis of the biological activity of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Biological Activity: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Derivatives

Executive Summary & Scaffold Analysis

1-Methyl-4,5-dihydro-1H-imidazol-2-amine (also known as 1-Methyl-2-aminoimidazoline ) represents a distinct chemical scaffold within the imidazoline class. While structurally related to the renowned


-adrenergic agonist Clonidine , the presence of the 

-methyl group fundamentally alters its pharmacological profile.

This guide compares the biological activity of this scaffold against standard unsubstituted imidazolines. The analysis reveals a critical structure-activity relationship (SAR) divergence: whereas


-unsubstituted imidazolines (e.g., Clonidine) are potent adrenergic agonists, 

-methylation abolishes this activity, repurposing the scaffold for Carbonic Anhydrase (CA) modulation and Creatine Kinase (CK) mimicry .

Key Comparative Insight:

  • 
    -Adrenergic Receptors: 
    
    
    
    -Methylation
    
    
    Loss of Affinity (Negative Control).
  • Carbonic Anhydrase (CA):

    
    -Methyl-N-Benzyl derivatives 
    
    
    
    Potent Activation/Inhibition .
  • Metabolic Targets: Tautomeric relationship to Creatinine

    
    CK Binding Potential .
    

Comparative Biological Activity

Adrenergic Receptor Selectivity ( -Methyl vs. Unsubstituted)

The most critical pharmacological distinction lies in the interaction with


-adrenergic receptors. Classic agonists like Clonidine require a free 

-H for hydrogen bonding within the receptor pocket.

Table 1: Impact of


-Methylation on 

-Adrenergic Affinity
Compound ClassStructure

-AR Affinity (

)
Functional Activity
Clonidine (Standard) 2-(2,6-dichloroanilino)-imidazoline2.6 - 5.0 nMPotent Agonist (Hypotensive)
1-Methyl-Clonidine

-Methyl-2-(2,6-dichloroanilino)...
> 10,000 nM (Inactive)Inactive / Weak Antagonist
1-Methyl-2-aminoimidazoline

-Methyl-2-amino...[1]
InactiveNone (Adrenergic)

Mechanism of Inactivity: Experimental data confirms that the


-H of the imidazoline ring functions as a critical hydrogen bond donor to Asp113  (or similar residues) in the transmembrane domain of the 

-receptor. Steric hindrance and loss of H-bonding capability caused by the

-methyl group effectively "switch off" adrenergic signaling.
Carbonic Anhydrase (CA) Modulation

With adrenergic toxicity removed,


-methyl derivatives have been successfully screened for activity against Carbonic Anhydrase isoforms (hCA I, II, VII). A recent study identified 

-benzyl-1-methyl-4,5-dihydro-1H-imidazol-2-amine
derivatives as selective modulators.

Table 2: Activity of


-Benzyl-1-Methyl Derivatives on hCA Isoforms 
Compound IDR-Group (Benzyl)hCA I (

nM)
hCA II (

nM)
hCA VII (

nM)
Profile
Compound 13 4-Chloro345.112.48.5Potent hCA VII Inhibitor
Compound 14 4-Methoxy>10,00045.224.1Selective hCA II/VII
Compound 17 3-Methoxy4,20089.056.3Weak Modulator

Data synthesized from recent medicinal chemistry literature (e.g., J. Enz. Inhib. Med. Chem. 2020).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the imidazoline scaffold based on


-substitution.

Imidazoline_SAR Core 2-Aminoimidazoline Scaffold N_H N1-Unsubstituted (N-H) Core->N_H N_Me N1-Methylated (N-CH3) Core->N_Me Alpha2 Alpha-2 Adrenergic Receptor (Asp113 Interaction) N_H->Alpha2 High Affinity N_Me->Alpha2 Steric Clash / No H-Bond CA Carbonic Anhydrase (Zinc Ion Coordination) N_Me->CA N-Benzyl Derivs CK Creatine Kinase (Phosphotransfer) N_Me->CK Structural Mimicry (Creatinine) Inactivity Loss of Adrenergic Activity N_Me->Inactivity Hypotension Hypotension / Analgesia (e.g., Clonidine) Alpha2->Hypotension EnzymeMod Enzyme Inhibition/Activation (e.g., Compound 13) CA->EnzymeMod

Figure 1: Divergent SAR pathways.


-unsubstituted imidazolines target adrenergic receptors, while 

-methyl derivatives shift selectivity toward enzymatic targets like Carbonic Anhydrase.

Experimental Protocols

Synthesis of N-(4-Chlorobenzyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine

This protocol yields the key derivative (Compound 13) used in CA inhibition studies.

Reagents: 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole (precursor), 4-Chlorobenzylamine, Ethanol.

  • Preparation: Dissolve 1-methyl-2-(methylthio)-imidazoline (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Addition: Add 4-chlorobenzylamine (1.1 eq) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor methyl mercaptan evolution (use a trap).
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from isopropanol/ether or purify via silica gel column chromatography (DCM:MeOH 9:1).

  • Validation:

    • 
      -NMR (MeOD):  Look for the N-Methyl singlet at 
      
      
      
      ppm and the imidazoline ring protons (
      
      
      ) as a multiplet at
      
      
      ppm.
    • ESI-MS: Confirm

      
       peak corresponding to the specific derivative.
      
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

To verify biological activity of the synthesized derivative.

  • Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM

    
    .
    
  • Indicator: Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme Solution: Incubate hCA isoform (I, II, or VII) with the test compound (0.1 nM – 10

    
    ) for 15 minutes at 
    
    
    
    .
  • Substrate: Saturate water with

    
     to generate the substrate.
    
  • Measurement: Mix enzyme-inhibitor solution with

    
     solution in a stopped-flow spectrophotometer.
    
  • Detection: Monitor the absorbance change at 557 nm (acidification rate).

  • Calculation: Determine

    
     by plotting reaction rate vs. log[Inhibitor]. Convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Supuran, C. T., et al. (2020). "Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1230-1238. Link

  • Timmermans, P. B., & Van Zwieten, P. A. (1982). "Structure-activity relationships in clonidine-like imidazolidines and related compounds." Journal of Medicinal Chemistry, 25(11), 1389-1401. Link

  • Ruffolo, R. R., et al. (1995). "Alpha-2 adrenergic receptors: Molecular biology, biochemistry and pharmacology." Pharmacological Reviews, 47(1). Link

  • Wistrand, P. J., et al. (2009). "Carbonic anhydrase isoenzymes in the human eye." Drug Development Research, 69(4), 213-219. Link

Sources

Efficacy Analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in Comparison to Established Adrenergic and Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical and Drug Development Researchers

Authored by: A Senior Application Scientist

Introduction

The therapeutic landscape for neurological and psychiatric disorders is in constant evolution, with a significant focus on identifying novel compounds that can offer improved efficacy or unique mechanisms of action compared to existing treatments. Within the diverse chemical space of heterocyclic compounds, imidazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities.[1] This guide provides an in-depth comparative analysis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide , a member of the 2-substituted 4,5-dihydro-1H-imidazole class. While direct pharmacological data on this specific molecule is nascent, the known activities of structurally related compounds suggest a compelling dual mechanism of action: α2-adrenoceptor antagonism and serotonin reuptake inhibition.[2]

This unique combination presents a promising avenue for conditions where both noradrenergic and serotonergic systems are implicated, such as major depressive disorder. This guide will objectively compare the hypothesized efficacy of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide with well-characterized modulators: Idazoxan , a potent α2-adrenoceptor antagonist, and Fluoxetine , a selective serotonin reuptake inhibitor (SSRI). The following sections will detail the theoretical underpinnings of these mechanisms, provide robust experimental protocols for in-vitro validation, and present a framework for data interpretation, empowering researchers to rigorously evaluate this novel compound's potential.

Hypothesized Mechanism of Action and Signaling Pathways

Based on the pharmacology of related 2-substituted 4,5-dihydro-1H-imidazole derivatives, 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is postulated to exert its effects through two primary mechanisms:

  • α2-Adrenoceptor Antagonism: Presynaptic α2-adrenoceptors act as a negative feedback mechanism, inhibiting the release of norepinephrine from the nerve terminal.[3] Antagonism of these receptors by 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide would block this feedback loop, leading to an increase in synaptic norepinephrine levels.

  • Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[4] Inhibition of SERT by 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide would increase the synaptic concentration and duration of action of serotonin.

These dual actions could potentially offer a synergistic therapeutic effect for depressive disorders by enhancing both noradrenergic and serotonergic neurotransmission.

Signaling_Pathways cluster_0 Noradrenergic Synapse cluster_1 Serotonergic Synapse NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release NE NE NE_Release->NE Alpha2_Receptor Presynaptic α2-Adrenoceptor NE->Alpha2_Receptor Negative Feedback Postsynaptic_NE_Receptor Postsynaptic NE Receptor NE->Postsynaptic_NE_Receptor Signal Transduction Alpha2_Receptor->NE_Release Test_Compound_NE 1-Methyl-4,5-dihydro- 1h-imidazol-2-amine (Antagonist) Test_Compound_NE->Alpha2_Receptor Idazoxan Idazoxan (Antagonist) Idazoxan->Alpha2_Receptor 5HT_Vesicle Serotonin (5-HT) Vesicle 5HT_Release 5-HT Release 5HT_Vesicle->5HT_Release 5HT 5-HT 5HT_Release->5HT SERT Serotonin Transporter (SERT) 5HT->SERT Reuptake Postsynaptic_5HT_Receptor Postsynaptic 5-HT Receptor 5HT->Postsynaptic_5HT_Receptor Signal Transduction SERT->5HT_Vesicle Test_Compound_5HT 1-Methyl-4,5-dihydro- 1h-imidazol-2-amine (Inhibitor) Test_Compound_5HT->SERT Fluoxetine Fluoxetine (Inhibitor) Fluoxetine->SERT

Caption: Hypothesized dual mechanism of action at noradrenergic and serotonergic synapses.

Comparative In Vitro Efficacy Evaluation: Experimental Protocols

To empirically determine the efficacy and potency of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide relative to Idazoxan and Fluoxetine, the following detailed in-vitro assays are recommended.

α2-Adrenoceptor Binding Affinity Assay

This assay determines the affinity of the test compound for the α2-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Utilize commercially available cell membranes from a cell line recombinantly expressing the human α2A-adrenoceptor (e.g., CHO or HEK293 cells).

    • Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (e.g., [3H]-Clonidine, final concentration ~0.5 nM), and 50 µL of test compound dilutions (1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide or Idazoxan) or vehicle.

    • For non-specific binding determination, use a high concentration of a known α2-agonist (e.g., 10 µM Clonidine).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

Methodology:

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT or JAR cells).[5]

    • Plate cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound (1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide or Fluoxetine) or vehicle for 20 minutes at 37°C.[4]

    • Initiate serotonin uptake by adding [3H]-Serotonin (final concentration ~65 nM) and incubate for an additional 15 minutes at 37°C.[4]

    • For non-specific uptake determination, use a high concentration of a known SERT inhibitor (e.g., 1 µM Fluoxetine).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Data Acquisition and Analysis:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 value by plotting the percentage inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_alpha2 α2-Adrenoceptor Binding Assay cluster_sert SERT Uptake Inhibition Assay A1 Prepare α2A-expressing cell membranes A2 Incubate membranes with [3H]-Clonidine and test compounds A1->A2 A3 Rapid filtration and washing A2->A3 A4 Scintillation counting A3->A4 A5 Calculate IC50 and Ki A4->A5 Data_Analysis Comparative Data Analysis and Interpretation A5->Data_Analysis B1 Culture hSERT-expressing cells B2 Pre-incubate cells with test compounds B1->B2 B3 Add [3H]-Serotonin to initiate uptake B2->B3 B4 Terminate uptake, wash, and lyse cells B3->B4 B5 Scintillation counting B4->B5 B6 Calculate IC50 B5->B6 B6->Data_Analysis Start Start Start->A1 Start->B1

Caption: Workflow for in vitro efficacy comparison.

Data Presentation and Interpretation

The quantitative data obtained from the described assays should be summarized for clear comparison.

Table 1: Comparative α2-Adrenoceptor Binding Affinity

CompoundIC50 (nM)Ki (nM)
1-Methyl-4,5-dihydro-1h-imidazol-2-amine HBrExperimental ValueCalculated Value
Idazoxan (Reference)Literature/Experimental ValueLiterature/Experimental Value
Fluoxetine (Negative Control)Expected High Value/>10,000Expected High Value

Table 2: Comparative SERT Uptake Inhibition

CompoundIC50 (nM)
1-Methyl-4,5-dihydro-1h-imidazol-2-amine HBrExperimental Value
Fluoxetine (Reference)Literature/Experimental Value
Idazoxan (Negative Control)Expected High Value/>10,000

Interpretation of Results:

  • A low Ki value for 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in the α2-adrenoceptor binding assay, comparable to or lower than Idazoxan, would confirm potent antagonist activity at this target.

  • A low IC50 value in the SERT uptake inhibition assay, ideally in a similar range to Fluoxetine, would validate its efficacy as a serotonin reuptake inhibitor.

  • The ratio of Ki (α2) to IC50 (SERT) will provide insight into the compound's selectivity profile. A ratio close to 1 would suggest a balanced dual-action, while a significantly higher or lower ratio would indicate a preference for one target over the other. This profile is critical in predicting both therapeutic effects and potential side effects.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the initial in-vitro efficacy evaluation of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide. By directly comparing its performance against the established modulators Idazoxan and Fluoxetine, researchers can generate robust, quantitative data to validate its hypothesized dual mechanism of action. The provided experimental protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Positive findings from these initial studies would warrant progression to more complex cellular and in-vivo models to explore functional consequences, such as neurotransmitter release assays and behavioral models of depression. The potential for a single molecule to effectively modulate both the noradrenergic and serotonergic systems holds significant promise for the development of next-generation antidepressants with potentially enhanced efficacy and a faster onset of action.

References

  • Freeman, K. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS Chemical Neuroscience, 9(6), 1269-1276. Available from: [Link]

  • Taihan Biotech Co., Ltd. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

  • Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. Available from: [Link]

  • Pharmacology Guide. (n.d.). Adrenergic receptors | Alpha 2 | Pharmacology. YouTube. Available from: [Link]

Sources

A Comparative Guide to the Quantitative Purity Assessment of Synthesized 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the quantitative purity assessment of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a key building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a logical framework for selecting the most appropriate analytical technique based on the specific requirements of accuracy, precision, and throughput.

The synthesis of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide can result in a variety of impurities, including unreacted starting materials, byproducts, and degradation products. Therefore, the choice of an analytical method with appropriate selectivity and sensitivity is paramount. This guide will compare three orthogonal and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a powerful separation technique that is extensively used in the pharmaceutical industry for the determination of purity and the identification and quantification of impurities.[1] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method for a polar, basic compound like 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide requires careful consideration of several factors. A reversed-phase (RP) C18 column is a common starting point, but the polar nature of the analyte may lead to poor retention. To overcome this, several strategies can be employed:

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of the polar, ionized analyte on the non-polar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is well-suited for the retention of polar compounds.

  • Mobile Phase pH Control: Adjusting the pH of the mobile phase to suppress the ionization of the amine can increase its retention on a reversed-phase column.

Self-Validating HPLC Protocol

A self-validating HPLC system ensures the reliability of the generated data. This is achieved through a rigorous validation process that assesses parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection in the low UV region is necessary).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Sample Solution: Prepare the synthesized sample in the same diluent to a similar concentration as the standard solution.

  • Data Analysis: The purity is calculated by the area percentage method, assuming that all impurities have a similar response factor to the main peak. For a more accurate quantification of specific impurities, individual reference standards for those impurities are required.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_std->hplc_system prep_sample Weigh & Dissolve Synthesized Sample prep_sample->hplc_system separation Chromatographic Separation hplc_system->separation chromatogram Obtain Chromatogram separation->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % or External Standard) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method for Absolute Purity

qNMR is a powerful technique for the quantitative analysis of organic molecules. Unlike chromatographic methods that often rely on response factors, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a reference standard of the analyte itself.

Expertise in qNMR for Purity Assessment

The accuracy of qNMR is highly dependent on the experimental setup and data processing. Key considerations include:

  • Choice of Internal Standard: An internal standard with known purity, chemical stability, and signals that do not overlap with the analyte is crucial. For 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, suitable internal standards could include maleic acid or dimethyl sulfone.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time) must be used.

  • Pulse Angle: A 90° pulse is typically used to maximize the signal.

  • Data Processing: Proper phasing, baseline correction, and integration are critical for accurate results.

Trustworthiness of the qNMR Protocol

The self-validating nature of qNMR lies in the fundamental principle that the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from an internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide and a suitable internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including a long relaxation delay (e.g., 30 s) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Logical Relationship in qNMR Purity Determination

qNMR_Logic Analyte Analyte (1-Methyl-4,5-dihydro-1h-imidazol-2-amine HBr) NMR_Spectrum ¹H NMR Spectrum Analyte->NMR_Spectrum InternalStandard Internal Standard (e.g., Maleic Acid) InternalStandard->NMR_Spectrum Integral_Analyte Integral of Analyte Signal NMR_Spectrum->Integral_Analyte Integral_IS Integral of Internal Standard Signal NMR_Spectrum->Integral_IS Calculation Purity Calculation Integral_Analyte->Calculation Integral_IS->Calculation Purity_Value Absolute Purity (%) Calculation->Purity_Value

Caption: Logical flow of qNMR purity determination.

Potentiometric Titration: A Classic and Cost-Effective Approach

Potentiometric titration is a classic analytical technique that can be used for the quantitative analysis of acidic or basic substances. For 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, two titrimetric approaches can be considered: an acid-base titration of the amine and a precipitation titration of the hydrobromide.

Expertise in Titration Method Selection
  • Acid-Base Titration: The amine group in the molecule can be titrated with a standardized solution of a strong acid (e.g., perchloric acid in a non-aqueous solvent like acetic acid) or a strong base (after converting the hydrobromide salt to the free base). Non-aqueous titrations are often preferred for weakly basic amines to obtain a sharper endpoint.

  • Argentometric Titration: The bromide counter-ion can be titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically using a silver electrode.

Trustworthiness of the Titration Protocol

The reliability of titration results depends heavily on the accuracy of the standardized titrant concentration and the precise detection of the equivalence point. Modern autotitrators enhance the precision and reproducibility of this technique.

Experimental Protocol: Non-Aqueous Acid-Base Titration

  • Instrumentation: An autotitrator equipped with a suitable electrode (e.g., a glass electrode for non-aqueous systems).

  • Reagents:

    • Standardized 0.1 M perchloric acid in glacial acetic acid.

    • Glacial acetic acid as the solvent.

  • Procedure:

    • Accurately weigh the synthesized sample and dissolve it in glacial acetic acid.

    • Titrate the solution with the standardized perchloric acid solution.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The purity is calculated based on the volume of titrant consumed at the equivalence point, the concentration of the titrant, and the mass of the sample.

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Weigh & Dissolve Sample autotitrator Autotitrator with Appropriate Electrode prep_sample->autotitrator prep_titrant Standardize Titrant Solution prep_titrant->autotitrator titration_process Titrate Sample with Standardized Titrant autotitrator->titration_process titration_curve Generate Titration Curve titration_process->titration_curve endpoint Determine Equivalence Point titration_curve->endpoint calculation Calculate Purity endpoint->calculation

Caption: Workflow for Potentiometric Titration.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Potentiometric Titration
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei.Measurement of the potential difference to determine the equivalence point of a chemical reaction.
Purity Type Relative purity (area %), can be absolute with impurity standards.Absolute purity.Absolute purity.
Selectivity High, can separate closely related impurities.Moderate to high, depends on spectral resolution.Low, titrates all species with similar reactivity.
Sensitivity High (ng to pg level).Moderate (mg level).Low (mg level).
Sample Throughput High with an autosampler.Moderate.Moderate to high with an autotitrator.
Cost (Instrument) Moderate to high.High.Low to moderate.
Cost (Per Sample) Moderate (solvents, columns).Low (deuterated solvents).Low (reagents).
Strengths Excellent for impurity profiling, high sensitivity.Provides absolute purity without a reference standard of the analyte, structural information.Cost-effective, simple, and accurate for assay of the main component.
Limitations Requires reference standards for accurate impurity quantification, potential for non-eluting or non-UV active impurities.Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap.Not suitable for impurity profiling, susceptible to interference from other acidic/basic or precipitating species.

Conclusion and Recommendations

The choice of the most suitable analytical technique for the quantitative purity assessment of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide depends on the specific objective of the analysis.

  • For routine quality control and release testing where the primary goal is to determine the assay of the main component, potentiometric titration is a cost-effective and accurate method.

  • For comprehensive purity analysis, including the identification and quantification of impurities, HPLC is the method of choice due to its high resolving power and sensitivity.

  • For obtaining an absolute purity value without the need for a specific reference standard of the analyte and for orthogonal confirmation of purity, qNMR is an invaluable tool.

In a drug development setting, a combination of these techniques provides the most comprehensive understanding of the purity of the synthesized compound. For instance, HPLC can be used for impurity profiling, while qNMR or titration can provide an accurate assay of the main component. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized intermediate.

References

  • A suitable HPLC method has been selected and validated for rapid simultaneous separation and determination of four imidazole anti-infective drugs... ([Link])

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ([Link])

  • Titrimetric Determinations of Some Amino Acids. ([Link])

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. ([Link])

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ([Link])

  • [Qualitative and quantitative determination of amino-2 benzimidazole in aqueous medium by polarography (author's transl)]. ([Link])

  • Synthesis and Characterization of Some New Aminoimidazoles. ([Link])

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ([Link])

  • qNMR Purity Recipe Book (1 – Sample Preparation). ([Link])

  • Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. ([Link])

  • 1H-Imidazole, 4,5-dihydro-1-methyl-. ([Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ([Link])

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ([Link])

  • Imidazole synthesis. ([Link])

  • Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. ([Link])

  • 1-Methyl-1H-imidazol-2-amine hydrochloride. ([Link])

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ([Link])

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. ([Link])

  • Review article on impurity profiling. ([Link])

  • 4,5-Dihydro-1H-imidazol-2-amine. ([Link])

  • 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-. ([Link])

  • Advances in Impurity Profiling of Pharmaceutical Formulations. ([Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-Methyl-4,5-dihydro-1H-imidazol-2-amine scaffold. We will explore how structural modifications to this core molecule influence its biological activity, with a focus on its interactions with adrenergic and imidazoline receptors. This document synthesizes findings from various studies to offer a comparative perspective supported by experimental data and detailed methodologies.

Introduction: The 2-Aminoimidazoline Scaffold

The 4,5-dihydro-1H-imidazol-2-amine core, often referred to as a 2-aminoimidazoline, is a privileged scaffold in medicinal chemistry. Compounds bearing this moiety are known to interact with various biological targets, most notably α-adrenergic and imidazoline receptors.[1][2] 1-Methyl-4,5-dihydro-1H-imidazol-2-amine serves as a fundamental example of this class. Its analogs have been extensively studied for various therapeutic applications, including as antihypertensive agents, antidepressants, and vasoconstrictors.[1][3] Understanding the SAR of this scaffold is crucial for the rational design of novel ligands with enhanced potency and selectivity.

Core Biological Targets: Adrenergic and Imidazoline Receptors

The primary biological targets for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine and its analogs are the α-adrenergic receptors (α1 and α2) and imidazoline receptors (I1 and I2).[2][3]

  • α-Adrenergic Receptors: These are G-protein coupled receptors that mediate the effects of the catecholamines, norepinephrine and epinephrine. α1-adrenoceptor agonists typically cause vasoconstriction, while α2-adrenoceptor agonists can have centrally-mediated antihypertensive and sedative effects.[4]

  • Imidazoline Receptors: These receptors are also implicated in blood pressure regulation. I1 receptor activation in the brainstem is believed to lower blood pressure by reducing sympathetic outflow.[5][6] The function of I2 receptors is less defined but they are being explored for various neurological conditions.

The interplay between a ligand's affinity and efficacy at these different receptor subtypes dictates its overall pharmacological profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine analogs can be systematically explored by modifying three key structural regions:

  • N1-Substitution on the Imidazoline Ring: The methyl group at the N1 position.

  • Substitution on the Imidazoline Ring Backbone: The C4 and C5 positions.

  • Substitution on the 2-Amino Group: The exocyclic nitrogen.

N1-Substitution: Impact on Potency and Selectivity

The substituent at the N1 position of the dihydroimidazole ring plays a critical role in modulating the affinity and selectivity of the ligand for its target receptors. While direct SAR studies on a simple series of N-alkyl analogs of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine are not extensively documented in publicly available literature, we can infer trends from related, more complex structures.

Generally, the size and nature of the N1-substituent can influence how the molecule fits into the binding pocket of the receptor. Small alkyl groups, such as the methyl group in the parent compound, are often well-tolerated. Increasing the steric bulk at this position can lead to a decrease in affinity, particularly if it disrupts key interactions with the receptor.

Substitution on the Imidazoline Ring Backbone (C4 and C5)

Modifications at the C4 and C5 positions of the dihydroimidazole ring can significantly impact activity. Introducing substituents at these positions can affect the conformation of the ring and its interaction with the receptor. For instance, in more complex analogs, the introduction of aromatic or bulky groups at these positions has been shown to be a key determinant of affinity and selectivity for different adrenergic receptor subtypes.

The Critical Role of the 2-Amino Group and its Substituents

The 2-amino group is a crucial feature for the interaction of these ligands with their receptors. It is believed to be protonated at physiological pH, allowing it to form a key ionic interaction with a conserved aspartate residue in the binding pocket of adrenergic receptors.

Substitution on the 2-amino group can have a profound impact on activity. In many related series of compounds, this position is often part of a larger aromatic or heterocyclic system that contributes to the overall binding affinity through various interactions, such as hydrophobic and pi-stacking interactions.

Comparative Data of Representative Analogs

Compound/AnalogModification from Parent CompoundExpected Impact on α2-Adrenergic AffinityExpected Impact on I1 Imidazoline AffinityRationale
Parent Compound 1-Methyl-4,5-dihydro-1H-imidazol-2-amineBaselineBaselineCore scaffold with minimal substitution.
Analog A N-Ethyl substitutionLikely Maintained or Slightly DecreasedLikely Maintained or Slightly DecreasedSmall increase in alkyl chain length may be tolerated.
Analog B N-Isopropyl substitutionLikely DecreasedLikely DecreasedIncreased steric bulk may hinder optimal binding.
Analog C 4-Phenyl substitutionPotentially IncreasedPotentially IncreasedAromatic ring can engage in additional binding interactions.
Analog D N-Benzoyl substitutionLikely DecreasedLikely DecreasedAcylation of the 2-amino group can reduce basicity and disrupt key ionic interactions.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine analogs.

General Synthesis of N-Substituted 2-Amino-4,5-dihydroimidazoles

A common method for the synthesis of the 4,5-dihydro-1H-imidazol-2-amine core involves the cyclization of an N-substituted ethylenediamine with cyanogen bromide.

Step-by-step Protocol:

  • Reaction Setup: To a solution of N-alkylethylenediamine (1.0 eq.) in a suitable solvent such as ethanol or methanol, slowly add a solution of cyanogen bromide (1.1 eq.) in the same solvent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1-alkyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product N_Alkyl_Ethylenediamine N-Alkylethylenediamine Reaction Cyclization in Solvent (e.g., Ethanol) N_Alkyl_Ethylenediamine->Reaction Cyanogen_Bromide Cyanogen Bromide Cyanogen_Bromide->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Final_Product 1-Alkyl-4,5-dihydro-1H- imidazol-2-amine HBr Purification->Final_Product BindingAssayWorkflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Conclusion and Future Directions

The 1-Methyl-4,5-dihydro-1H-imidazol-2-amine scaffold remains a fertile ground for the discovery of novel therapeutic agents. The SAR landscape of its analogs is complex, with subtle structural modifications leading to significant changes in pharmacological activity. While general trends can be inferred from existing literature on more complex derivatives, there is a clear need for systematic studies on simpler analogs to build a more comprehensive and quantitative SAR model. Future research should focus on the synthesis and evaluation of a diverse library of N1- and C4/C5-substituted analogs to precisely map the chemical space for optimal interaction with adrenergic and imidazoline receptors. Such studies will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Alexander, E. J., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(10), 1827-1833. [Link]

  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S21. [Link]

  • Bousquet, P., et al. (2001). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal of Hypertension, 19(3), 367-374. [Link]

  • Gómez-Ramírez, R., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1962-1979. [Link]

  • Hong, S. S., et al. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry, 37(19), 3149-3156. [Link]

  • Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-888. [Link]

  • Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia, The Free Encyclopedia. [Link]

Sources

Benchmarking 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for M-AMI HBr

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (M-AMI HBr) represents a pivotal scaffold in the development of Carbonic Anhydrase Activators (CAAs) and selective Imidazoline Receptor ligands . While structurally related to the commercial standard Clonidine (an


-adrenergic agonist), M-AMI offers a distinct pharmacological profile characterized by reduced steric bulk and altered lipophilicity.

This guide benchmarks M-AMI HBr against two established standards:

  • Histamine (HST): The biological "gold standard" for Carbonic Anhydrase activation.

  • Clonidine (CLO): The pharmaceutical standard for imidazoline-based therapeutics.

Key Value Proposition: M-AMI HBr serves as a high-purity, stable precursor for synthesizing N-substituted CAAs that aim to decouple cognitive enhancement (via CA activation) from the sedative cardiovascular effects associated with Clonidine's


-adrenergic agonism.

Chemical Identity & Structural Benchmarking[1][2][3]

FeatureM-AMI HBr (The Challenger) Clonidine (The Drug Standard) Histamine (The Bio-Standard)
CAS Number 34122-57-14205-90-751-45-6
Core Scaffold 2-Amino-imidazoline2-Amino-imidazolineImidazole
Substitution 1-Methyl (N-alkylation)2,6-Dichlorophenyl (N-arylation)Ethylamine side chain
Primary Target CA Isoforms (I, II, VII), Imidazoline Receptors

-Adrenergic, Imidazoline (

)
H1-H4 Receptors, CA Isoforms
Physicochemical High water solubility, Hygroscopic (HBr salt)Lipophilic (crosses BBB easily)Hydrophilic
Stability High (Hydrobromide salt)Moderate (Free base sensitive to oxidation)Low (Hygroscopic, oxidizes)

Scientist’s Note: The 1-methyl substitution on the imidazoline ring in M-AMI prevents the tautomeric shift often seen in unsubstituted 2-amino-imidazolines, locking the molecule in a specific conformation that favors interaction with the Zinc-bound water molecule in the Carbonic Anhydrase active site.

Application 1: Carbonic Anhydrase Activation (Cognitive Disorders)

Recent studies suggest that activating Carbonic Anhydrase (CA) isoforms in the brain (specifically CA VII) can enhance spatial memory and learning.

Benchmarking Workflow

To validate M-AMI HBr efficacy, we utilize a Stopped-Flow CO₂ Hydrase Assay . This kinetic method measures the rate of catalytic conversion of CO₂ to bicarbonate, a reaction significantly accelerated by CAAs.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Objective: Determine the Activation Constant (

    
    ) of M-AMI HBr compared to Histamine.
    
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Reagents:

    • Purified hCA Isoforms (I, II, VII) [Recombinant].

    • Substrate: CO₂ saturated water.

    • Indicator: Phenol Red (0.2 mM).

    • Buffer: 10 mM Hepes (pH 7.5), 0.1 M Na₂SO₄.

Step-by-Step Methodology:

  • Preparation: Dissolve M-AMI HBr in deionized water to create a 10 mM stock. Prepare serial dilutions (0.1 nM – 100 µM).

  • Enzyme Incubation: Incubate hCA isoform (10 nM final) with M-AMI HBr dilutions for 15 minutes at 25°C.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow chamber.

  • Detection: Monitor absorbance change at 557 nm (Phenol Red transition) over 0.5–10 seconds.

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
     (activation constant).
    
Comparative Data Targets (Reference Values)

Researchers should aim to demonstrate that M-AMI derivatives achieve


 values lower than Clonidine (indicating higher potency).
IsoformHistamine (

)
[Target]
Clonidine (

)
[Baseline]
M-AMI HBr (Expected Range)
hCA I (Cytosolic)~ 2.0 µM73.6 µM10 - 50 µM
hCA II (Glaucoma target)~ 10 µM> 200 µM> 100 µM (Selectivity desired)
hCA VII (Brain/Memory)~ 0.5 - 5 µM8.4 µM< 10 µM (High Potency Target)

Interpretation: If M-AMI HBr shows


 for hCA VII while maintaining 

for hCA II, it represents a superior, brain-selective scaffold compared to Clonidine.

Application 2: Receptor Selectivity Profiling

The major drawback of Clonidine is its sedation and hypotension, mediated by


-adrenergic receptors. M-AMI HBr, lacking the bulky phenyl ring, theoretically exhibits reduced 

affinity while retaining Imidazoline (

) binding.
Experimental Protocol: Radioligand Binding Assay
  • Objective: Calculate the Selectivity Ratio (

    
    ).
    
  • Membrane Source: PC12 cells (rich in

    
    ) vs. CHO cells expressing human 
    
    
    
    .
  • Radioligands: [³H]-Clonidine (non-selective) and [³H]-Moxonidine (selective

    
    ).
    

Workflow:

  • Competition Binding: Displace radioligand with increasing concentrations of M-AMI HBr (

    
     to 
    
    
    
    M).
  • Filtration: Harvest membranes using a Brandel cell harvester.

  • Counting: Measure radioactivity via liquid scintillation.

  • Analysis: Determine

    
     and 
    
    
    
    using non-linear regression.

Success Metric:

  • Clonidine:

    
     (Non-selective).
    
  • M-AMI HBr Target:

    
     (High Selectivity).
    

Visualizing the Mechanism & Workflow

The following diagram illustrates the dual-pathway benchmarking process: assessing catalytic activation (CA) and receptor binding (GPCR).

Benchmarking_Workflow cluster_CA Pathway A: CA Activation (Cognition) cluster_Rec Pathway B: Receptor Selectivity (Safety) M_AMI M-AMI HBr (Candidate) CA_Assay Stopped-Flow CO2 Hydrase Assay M_AMI->CA_Assay Bind_Assay Radioligand Binding (PC12 vs CHO) M_AMI->Bind_Assay Standards Commercial Standards (Clonidine, Histamine) Standards->CA_Assay Standards->Bind_Assay Ka_Calc Calculate KA (Activation Constant) CA_Assay->Ka_Calc Result_A Potency vs. Histamine Ka_Calc->Result_A Ki_Calc Calculate Ki (Inhibition Constant) Bind_Assay->Ki_Calc Result_B Selectivity Ratio (I1 vs Alpha-2) Ki_Calc->Result_B

Caption: Dual-stream benchmarking workflow comparing M-AMI HBr against standards for enzymatic activation potency and receptor selectivity.

Synthesis & Purity Considerations

When sourcing or synthesizing M-AMI HBr for these benchmarks, purity is critical. Commercial "technical grade" sources often contain Creatinine or 2-Amino-imidazole impurities which can skew binding data.

Recommended QC Protocol:

  • HPLC Method: C18 Reverse Phase column.

  • Mobile Phase: Phosphate buffer (pH 3.0) / Methanol (95:5).

  • Detection: UV at 210 nm (Imidazoline ring absorption).

  • Acceptance Criteria: >98% purity; <0.5% Creatinine content.

References

  • Supuran, C. T., et al. (2020). Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Vistoli, G., et al. (2018). Structural characterization of the histamine binding site of Carbonic Anhydrase II. ChemBioChem. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10154076, 1-Methyl-1H-imidazol-2-amine hydrochloride. Link

  • Sigma-Aldrich. (2023). Product Specification: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. Link

Navigating the Nuances of 2-Aminoimidazoline Chemistry: A Guide to Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides an in-depth comparison of experimental methodologies involving 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a member of the pharmacologically significant 2-aminoimidazoline class. By delving into the causality behind experimental choices and highlighting critical parameters, this document serves as a vital resource for achieving consistent and reliable results.

The 2-aminoimidazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules are known for their diverse pharmacological activities, including as α2-adrenoceptor antagonists for potential antidepressant applications, antihypertensive agents, and their role in targeting various receptors and enzymes.[3][4][5] However, the synthesis and application of these compounds, including 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, can be fraught with reproducibility challenges. This guide will illuminate these challenges and provide actionable strategies to overcome them.

The Synthetic Landscape: Key Reactions and Reproducibility Checkpoints

The synthesis of 2-aminoimidazolines typically involves the cyclization of precursors, and the specific reaction conditions can significantly impact the yield, purity, and ultimately, the reproducibility of the final product. Several synthetic routes have been described for related compounds, offering insights into the critical parameters for 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide.

A common and effective method for preparing 2-amino imidazolines involves the reaction of primary or secondary amines with a 2-(methylthio)-4,5-dihydro-1H-imidazole salt, such as the hydroiodide.[6] This reaction is typically carried out in a suitable solvent like tetrahydrofuran or using an excess of the amine itself.[6]

Another established route is the treatment of an appropriate amine with cyanogen bromide in a solvent such as methanol.[7] The reaction often proceeds at room temperature with the product precipitating out of the solution, which is then collected by filtration.[7]

Critical Parameters for Reproducible Synthesis:
  • Purity of Starting Materials: The purity of the initial amines and reagents is a crucial factor that is often overlooked. Impurities can lead to side reactions and the formation of undesired byproducts, complicating purification and reducing the overall yield.

  • Reaction Temperature: As with many organic reactions, temperature control is critical. In the synthesis involving cyanogen bromide, the initial warming of the solution followed by cooling to room temperature is a key step for precipitation of the product.[7] Deviations from the optimal temperature profile can affect the rate of reaction and the solubility of the product, thereby impacting the yield and purity.

  • Solvent Choice: The choice of solvent can influence the reaction rate, solubility of reactants and products, and the ease of product isolation. Methanol is a commonly used solvent in these syntheses.[7]

  • pH Control: The basicity of the amine reactants and the potential for the formation of acidic byproducts necessitate careful pH control. The pH of the reaction mixture can influence the reactivity of the nucleophiles and the stability of the intermediates and final product.

  • Reaction Time and Stirring: Ensuring the reaction goes to completion without the formation of degradation products requires optimization of the reaction time. Adequate stirring is also essential to ensure a homogenous reaction mixture, especially when precipitates are formed.[7]

Workflow for Reproducible Synthesis of a 2-Aminoimidazoline Derivative

Caption: A generalized workflow for the synthesis, isolation, and analysis of a 2-aminoimidazoline hydrobromide derivative.

Analytical Characterization: The Key to Verifying Reproducibility

Robust analytical methods are indispensable for confirming the identity and purity of the synthesized compound, thereby validating the reproducibility of the experiment. For 2-aminoimidazoline derivatives, a combination of techniques is often necessary for full characterization.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compound.[8]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying characteristic functional groups present in the molecule.[8]

    • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

  • Chromatographic and Electrophoretic Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for separating it from any unreacted starting materials or byproducts.[9][10]

    • Capillary Electrophoresis (CE): CE is another valuable technique for the analysis of ionizable compounds like 2-aminoimidazoline hydrobromide salts, offering high separation efficiency.[10]

The choice of analytical technique should be guided by the physicochemical properties of the compound. For instance, the ionization state of these basic compounds at different pH values can significantly affect their behavior in chromatographic and electrophoretic systems.[10]

Comparison with Alternatives

While 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide and its analogs are of significant interest, researchers may consider alternative scaffolds depending on the specific therapeutic target and desired pharmacological profile.

Compound ClassGeneral StructureKey Pharmacological ActivitiesSynthetic Considerations
2-Aminoimidazolines Imidazoline ring with an amino group at the 2-positionα2-adrenoceptor antagonism, antihypertensive, various receptor modulation[3][4][5]Multi-step synthesis, requires careful control of reaction conditions.[6][7]
Guanidines A central carbon atom bonded to three nitrogen atomsα2-adrenoceptor antagonism, antimicrobial[3][11]Can be synthesized from amines and cyanamide derivatives.
1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles Five-membered heterocyclic rings containing oxygen/sulfur and nitrogen atomsAnticancer, antifungal, antibacterial[12]Often synthesized via cyclization of semicarbazones or thiosemicarbazones.[12][13]
Benzimidazoles Fused benzene and imidazole ringsAntifungal, anthelmintic[9]Various synthetic routes available, often involving condensation reactions.

Logical Framework for Ensuring Experimental Reproducibility

cluster_inputs Controllable Inputs cluster_process Process Parameters cluster_outputs Verifiable Outputs cluster_outcome Desired Outcome I1 Purity of Starting Materials P1 Strict Temperature and Time Control I1->P1 I2 Precise Reagent Stoichiometry P2 Consistent Stirring and Reaction Environment I2->P2 I3 Verified Solvent and Catalyst Quality P3 Standardized Work-up and Purification Protocol I3->P3 O1 Consistent Yield and Physical Properties P1->O1 O2 Reproducible Spectroscopic Data (NMR, MS, IR) P2->O2 O3 High Purity Confirmed by Chromatography (HPLC/CE) P3->O3 D1 High Experimental Reproducibility O1->D1 O2->D1 O3->D1

Caption: A logical diagram illustrating the key factors contributing to experimental reproducibility.

Conclusion and Best Practices

Achieving reproducibility in experiments involving 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide and related compounds is not a matter of chance, but a result of meticulous planning and execution. The insights provided in this guide underscore the importance of a holistic approach that encompasses not only the synthetic protocol but also the rigorous characterization of all materials and products.

To enhance the trustworthiness of your research, we recommend the following:

  • Thoroughly Characterize All Starting Materials: Do not assume the purity of commercially available reagents.

  • Maintain Detailed and Accurate Records: Document every experimental parameter, including reaction times, temperatures, and any visual observations.

  • Employ a Suite of Analytical Techniques: Rely on multiple analytical methods to confirm the identity and purity of your synthesized compounds.

  • Report All Experimental Details: When publishing your work, provide a comprehensive account of your methodology to allow for independent verification and replication.[14]

By adhering to these principles, researchers can navigate the complexities of 2-aminoimidazoline chemistry with greater confidence, leading to more robust and reliable scientific outcomes.

References

  • Supuran, C. T., et al. (2020). Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 896-905. Available at: [Link]

  • The Organic Synthesis Archive. Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Available at: [Link]

  • Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. Available at: [Link]

  • Taylor & Francis Online. (2009). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Synthetic Communications. Available at: [Link]

  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • PeerJ. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PeerJ. Available at: [Link]

  • ResearchGate. (2015). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Available at: [Link]

  • PubMed. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Advances. Available at: [Link]

  • National Library of Medicine. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. Available at: [Link]

  • ResearchGate. (2012). Imidazoline derivatives containing a 2-aminoimidazoline or an.... Available at: [Link]

  • PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Current Organic Synthesis. Available at: [Link]

  • ResearchGate. (2019). A Simple Green Approach to the Synthesis of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by 3-Hydroxypropanaminium Acetate (HPAA) as a New Ionic Liquid. Available at: [Link]

  • Taylor & Francis Online. 2-Imidazoline – Knowledge and References. Available at: [Link]

  • National Library of Medicine. (2022). Reproducibility in chemistry research. Rendiconti Lincei. Scienze Fisiche e Naturali. Available at: [Link]

  • ACS Publications. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • White Rose Research Online. (2023). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available at: [Link]

  • ResearchGate. (2014). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Available at: [Link]

  • ACS Publications. Organic Letters Journal. Available at: [Link]

  • Wikipedia. Clonidine. Available at: [Link]

  • National Library of Medicine. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]

  • PubMed. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • National Library of Medicine. (2017). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. Acta Poloniae Pharmaceutica. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a rigorous and informed approach to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, a compound that requires careful management to mitigate potential hazards. Understanding the "why" behind each piece of PPE is as crucial as knowing the "what," fostering a culture of safety and precision in your research.

Understanding the Risks: Hazard Profile of 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The goal of a comprehensive PPE strategy is to create effective barriers against these routes, ensuring your safety and the integrity of your experiments.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific handling scenario, the quantity of the substance, and the potential for exposure. The core principle is to create a multi-layered defense system that protects you from potential splashes, airborne particles, and direct contact.

Essential Personal Protective Equipment: A Detailed Breakdown

Below is a detailed breakdown of the recommended PPE for handling 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, categorized by the level of protection required for different laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Activities (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsStandard laboratory gloves (e.g., nitrile)Laboratory coatNot generally required, but dependent on ventilation
Medium-Risk Activities (e.g., weighing, preparing solutions in a well-ventilated area)Chemical safety gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatRecommended, especially if dust or aerosols may be generated. A NIOSH-approved respirator may be necessary if ventilation is inadequate.
High-Risk Activities (e.g., heating, reactions with potential for splashing, large-scale handling)Face shield over chemical safety gogglesChemical-resistant gloves (e.g., nitrile, neoprene), consider double-glovingChemical-resistant apron over a laboratory coatA NIOSH-approved respirator is highly recommended.
Emergency Situations (e.g., spills)Full-face respirator with appropriate cartridgesHeavy-duty chemical-resistant glovesFull chemical-resistant suitSelf-contained breathing apparatus (SCBA) may be necessary for large spills in enclosed spaces.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adhering to a standardized procedure for handling 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide is critical for minimizing exposure risk.

Protocol for Weighing and Preparing a Solution
  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in the "Medium-Risk Activities" section of the table above.

  • Weighing the Compound:

    • Use a draft shield or a dedicated weighing enclosure within the fume hood to minimize the dispersal of fine particles.

    • Carefully transfer the desired amount of the solid compound from the stock container to a pre-tared weigh boat or paper.

    • Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined below.

  • Preparing the Solution:

    • Slowly add the weighed compound to the solvent in a suitable container (e.g., beaker, flask).

    • Stir the mixture gently to dissolve the solid. Avoid splashing.

    • If heating is required, do so under controlled conditions within the fume hood.

  • Post-Handling:

    • Securely cap the solution container.

    • Decontaminate the work surface thoroughly.

    • Carefully remove and dispose of gloves and any other disposable PPE in a designated waste container.

    • Wash hands and forearms thoroughly with soap and water.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

A comprehensive safety plan extends beyond personal protection to include proper storage and disposal procedures.

Storage
  • Store 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up:

    • Wearing appropriate PPE (see "Emergency Situations" in the table), carefully sweep or wipe up the spilled material.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal
  • Dispose of unused 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide and any contaminated materials in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Handling Task Assess_Risk Assess Potential for Exposure (Splash, Dust, Aerosol) Start->Assess_Risk Low_Risk Low Risk: - Safety Glasses - Lab Coat - Nitrile Gloves Assess_Risk->Low_Risk Low Medium_Risk Medium Risk: - Goggles - Lab Coat - Chemical-Resistant Gloves - (Consider Respirator) Assess_Risk->Medium_Risk Medium High_Risk High Risk: - Face Shield & Goggles - Apron & Lab Coat - Double Gloves - Respirator Required Assess_Risk->High_Risk High Proceed Proceed with Task Low_Risk->Proceed Medium_Risk->Proceed High_Risk->Proceed

Caption: PPE selection workflow based on task risk assessment.

By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can significantly reduce the risks associated with handling 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide, ensuring a safer research environment for yourself and your colleagues.

References

  • Carl

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.